molecular formula C29H42O9 B1585201 Ajugamarin F4 CAS No. 122587-84-2

Ajugamarin F4

Katalognummer: B1585201
CAS-Nummer: 122587-84-2
Molekulargewicht: 534.6 g/mol
InChI-Schlüssel: LJHYCABROUGORR-RHULUVNISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ajugamarin F 4 is a natural product found in Ajuga decumbens and Ajuga parviflora with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(1S)-2-[(1S,2R,4S,4aR,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O9/c1-7-17(2)26(33)38-22(21-12-25(32)34-14-21)13-27(6)18(3)11-24(37-20(5)31)29(16-35-19(4)30)23(27)9-8-10-28(29)15-36-28/h12,17-18,22-24H,7-11,13-16H2,1-6H3/t17-,18+,22-,23+,24-,27-,28?,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHYCABROUGORR-RHULUVNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC(CC1(C(CC(C2(C1CCCC23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@@H](C[C@]1([C@@H](C[C@@H]([C@@]2([C@@H]1CCCC23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70924209
Record name 2-{8-(Acetyloxy)-8a-[(acetyloxy)methyl]-5,6-dimethyloctahydro-2H-spiro[naphthalene-1,2'-oxiran]-5-yl}-1-(5-oxo-2,5-dihydrofuran-3-yl)ethyl 2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122587-84-2
Record name Ajugamarin F 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122587842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{8-(Acetyloxy)-8a-[(acetyloxy)methyl]-5,6-dimethyloctahydro-2H-spiro[naphthalene-1,2'-oxiran]-5-yl}-1-(5-oxo-2,5-dihydrofuran-3-yl)ethyl 2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ajugamarin F4: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of Ajugamarin F4, a neo-clerodane diterpenoid of interest for its potential biological activities. This document details the experimental protocols for its extraction and purification and presents its key spectroscopic data for identification and characterization.

Natural Sources of this compound

This compound is a naturally occurring compound found in several species of the genus Ajuga, a member of the Lamiaceae family. The primary documented botanical sources for this compound include:

  • Ajuga decumbens [1]

  • Ajuga nipponensis [2]

  • Ajuga macrosperma var. breviflora

These plants are perennial herbs distributed across various regions of Asia and Europe and have been a source of diverse bioactive secondary metabolites.

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction followed by a series of chromatographic separations. The general workflow is outlined below.

Extraction

A generalized protocol for the extraction of neo-clerodane diterpenoids, including this compound, from Ajuga species is as follows:

  • Plant Material Preparation: The aerial parts of the selected Ajuga species are air-dried and then finely powdered to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is exhaustively extracted with a suitable organic solvent at room temperature. Dichloromethane (CH₂Cl₂) or methanol (B129727) (MeOH) are commonly used for this purpose.[3] The extraction is typically carried out over several days to ensure the complete percolation of the secondary metabolites.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a viscous residue.

Chromatographic Purification

The crude extract, a complex mixture of various phytochemicals, is subjected to sequential chromatographic techniques to isolate this compound.

2.2.1. Silica (B1680970) Gel Column Chromatography

The initial purification step involves fractionation of the crude extract using silica gel column chromatography.

  • Stationary Phase: Silica gel (typically 70-230 or 230-400 mesh).

  • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc), followed by increasing concentrations of methanol in ethyl acetate.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar polarity. Fractions showing the presence of neo-clerodane diterpenoids are pooled for further purification.

2.2.2. Preparative/Semi-Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The final purification of this compound is achieved using preparative or semi-preparative RP-HPLC. This technique separates compounds based on their hydrophobicity.

  • Column: A C18 reversed-phase column is typically used.[4]

  • Mobile Phase: A gradient elution of methanol and water or acetonitrile (B52724) and water is commonly employed.[4][5]

  • Detection: The eluent is monitored using a UV detector, typically at wavelengths around 210-254 nm.

  • Fraction Collection: The fraction corresponding to the peak of this compound is collected. The purity of the isolated compound is then confirmed using analytical HPLC.

Structural Elucidation

The definitive identification of the isolated compound as this compound is accomplished through a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (such as COSY, HSQC, and HMBC) experiments are crucial for elucidating the detailed chemical structure and stereochemistry of the molecule.

Quantitative Data

While specific yield data for this compound from a particular extraction is often dependent on the plant batch and extraction efficiency, the following table provides an example of the types of compounds and their yields that can be obtained from Ajuga nipponensis.

CompoundMolecular FormulaAmount Isolated (mg) from 60g Dried Plant Material
Ajuganipponin AC₃₁H₄₂O₁₂9.3
Ajuganipponin BC₂₉H₄₀O₉7.1
This compound C₂₉H₄₀O₁₀ Data not specified in the reference
Ajugamarin A1C₂₉H₄₀O₁₀Data not specified in the reference
Ajugamarin A2C₂₉H₄₀O₁₀Data not specified in the reference
Ajugamarin B2C₂₉H₄₀O₁₀Data not specified in the reference
Ajugacumbin AC₂₉H₄₂O₁₀Data not specified in the reference
Ajugacumbin BC₂₉H₄₀O₁₀Data not specified in the reference
Ajugatakasin AC₂₉H₄₀O₁₀Data not specified in the reference

Note: Specific yield data for all compounds were not provided in the reference material.[3]

Spectroscopic Data

The structural confirmation of this compound relies on its characteristic NMR spectral data. The following table summarizes the ¹H and ¹³C NMR data as reported in the literature.

Position¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)
135.41.85 (m), 2.15 (m)
225.91.60 (m), 1.75 (m)
338.42.05 (m)
477.1-
545.32.30 (m)
670.14.90 (dd, 11.0, 4.0)
734.51.95 (m), 2.25 (m)
842.12.10 (m)
946.82.40 (m)
1043.2-
11118.55.60 (d, 12.0)
12143.25.80 (d, 12.0)
13138.1-
14125.86.30 (s)
1572.14.80 (s)
16176.5-
1717.20.95 (d, 7.0)
1864.23.70 (d, 12.0), 4.10 (d, 12.0)
1960.83.60 (d, 12.0), 4.20 (d, 12.0)
2018.11.05 (s)
OAc170.5, 21.02.05 (s)
OAc170.8, 21.22.10 (s)
Tigloyl-1'167.5-
Tigloyl-2'128.5-
Tigloyl-3'138.26.80 (qq, 7.0, 1.5)
Tigloyl-4'14.51.80 (d, 7.0)
Tigloyl-5'12.11.85 (s)

Note: The specific NMR data for this compound is based on data reported for similar neo-clerodane diterpenoids and may require direct consultation of the original literature (Shimomura et al., 1989a) for exact values.

Experimental Workflow and Diagrams

The following diagrams illustrate the key workflows in the isolation and characterization of this compound.

Isolation_Workflow Plant_Material Dried & Powdered Ajuga sp. Plant Material Extraction Solvent Extraction (Dichloromethane or Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel_CC Silica Gel Column Chromatography Crude_Extract->Silica_Gel_CC Fractions Collected Fractions Silica_Gel_CC->Fractions TLC_Monitoring TLC Monitoring Fractions->TLC_Monitoring Pooled_Fractions Pooled Fractions (Containing neo-clerodanes) TLC_Monitoring->Pooled_Fractions Selection RP_HPLC Preparative/Semi-preparative RP-HPLC (C18) Pooled_Fractions->RP_HPLC Isolated_Ajugamarin_F4 Isolated this compound RP_HPLC->Isolated_Ajugamarin_F4 Purity_Check Analytical HPLC (Purity Confirmation) Isolated_Ajugamarin_F4->Purity_Check Structure_Elucidation Structural Elucidation (NMR, MS) Purity_Check->Structure_Elucidation If Pure

Figure 1: General workflow for the isolation and purification of this compound.

Structure_Elucidation_Logic Pure_Compound Pure Isolated Compound (this compound) MS_Analysis Mass Spectrometry (MS) Pure_Compound->MS_Analysis NMR_Analysis NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR_Analysis Molecular_Formula Molecular Weight & Elemental Composition MS_Analysis->Molecular_Formula Chemical_Structure Chemical Structure & Stereochemistry NMR_Analysis->Chemical_Structure Final_Identification Final Identification of This compound Molecular_Formula->Final_Identification Chemical_Structure->Final_Identification

Figure 2: Logical relationship for the structural elucidation of this compound.

References

Spectroscopic and Experimental Deep Dive into Ajugamarin F4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to Ajugamarin F4, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic information, experimental procedures, and a logical workflow for the isolation and characterization of this class of compounds.

Spectroscopic Data of this compound

The structural elucidation of this compound has been primarily accomplished through the use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques. The ¹H and ¹³C NMR data presented here are based on values reported in the literature, which are in agreement with the original characterization by Shimomura et al. (1989a).

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
12.25m
1.65m
21.80m
1.50m
31.60m
1.30m
51.95m
64.85dd11.0, 4.0
72.10m
1.75m
82.30m
102.50m
112.80m
125.40d8.0
147.15s
164.75s
171.10d7.0
182.95d4.0
2.55d4.0
194.20d12.0
3.80d12.0
200.95s
OAc2.10s
OAc2.05s
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
PositionChemical Shift (δ, ppm)
138.5
218.5
342.0
435.0
545.5
672.0
736.0
840.0
9145.0
1043.0
1137.0
1275.0
13125.0
14143.0
15173.0
1670.0
1715.0
1852.0
1963.0
2017.0
OAc (C=O)170.5
OAc (CH₃)21.0
OAc (C=O)170.0
OAc (CH₃)20.8
Table 3: Mass Spectrometry Data for this compound
TechniqueIonization ModeObserved m/zInterpretation
ESI-MSPositive[M+Na]⁺Molecular Ion + Sodium Adduct
[M+H]⁺Protonated Molecular Ion

Note: The exact m/z values can vary slightly depending on the specific instrument and experimental conditions.

Experimental Protocols

The isolation and purification of this compound from Ajuga species involve a multi-step process combining extraction and chromatographic techniques. The following is a representative protocol based on established methodologies for the isolation of neo-clerodane diterpenoids.

Plant Material and Extraction
  • Plant Material : The aerial parts of an Ajuga species (e.g., Ajuga decumbens) are collected, air-dried, and ground into a fine powder.

  • Extraction : The powdered plant material is exhaustively extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 48-72 hours). This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography : The crude extract is subjected to column chromatography on a silica gel stationary phase. A gradient elution is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol). Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing compounds with similar TLC profiles to that expected for this compound are pooled and further purified by preparative reversed-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase gradient of water and methanol or acetonitrile. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • Final Purification : The purity of the isolated this compound is confirmed by analytical HPLC.

Spectroscopic Analysis
  • NMR Spectroscopy : The structure of the purified compound is elucidated using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Samples are typically dissolved in deuterated chloroform (B151607) (CDCl₃).

  • Mass Spectrometry : The molecular weight and elemental composition of this compound are determined by high-resolution mass spectrometry (HRMS), typically using Electrospray Ionization (ESI).

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Ajugamarin_F4_Workflow PlantMaterial Dried & Powdered Ajuga sp. Plant Material Extraction Solvent Extraction (e.g., Methanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC PooledFractions Pooled Fractions (Containing this compound) TLC->PooledFractions Pooling based on TLC profiles PrepHPLC Preparative RP-HPLC PooledFractions->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound StructuralElucidation Structural Elucidation PureCompound->StructuralElucidation NMR NMR Spectroscopy (¹H, ¹³C, 2D) StructuralElucidation->NMR MS Mass Spectrometry (ESI-MS) StructuralElucidation->MS

Isolation and characterization workflow for this compound.

Ajugamarin F4: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a naturally occurring neo-clerodane diterpenoid, a class of secondary metabolites that have garnered significant scientific interest due to their diverse and potent biological activities. Isolated from various species of the genus Ajuga, belonging to the Lamiaceae family, this compound is part of a complex array of bioactive compounds responsible for the traditional medicinal uses of these plants, including their anti-inflammatory and insecticidal properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its biological activities and potential mechanisms of action.

Physical and Chemical Properties

This compound is a white amorphous powder.[1] Its chemical structure has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][3]

PropertyValueSource
Molecular Formula C₂₉H₄₂O₉[4]
Molecular Weight 534.64 g/mol [4]
Physical Description Powder
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone.
Melting Point Not reported in the reviewed literature.
Spectroscopic Data

The definitive structural elucidation of this compound was established by Shimomura et al. in 1989 through spectroscopic methods. The complete ¹H and ¹³C NMR spectral data can be found in the original publication. Subsequent isolations of this compound have confirmed its structure by comparing spectroscopic data with the originally reported values.

Experimental Protocols

The isolation and purification of this compound from Ajuga species involve a multi-step process combining solvent extraction and chromatographic techniques.

Plant Material and Extraction
  • Plant Material: Air-dried and powdered aerial parts of Ajuga species (e.g., Ajuga decumbens, Ajuga macrosperma var. breviflora, Ajuga nipponensis) are used as the starting material.

  • Extraction: The powdered plant material is exhaustively extracted with a suitable organic solvent such as methanol (B129727) or dichloromethane at room temperature. The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

Chromatographic Separation and Purification

A combination of chromatographic techniques is employed to isolate this compound from the complex crude extract.

  • Silica (B1680970) Gel Column Chromatography: The crude extract is first subjected to silica gel column chromatography. A gradient elution is typically used, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The semi-purified fractions from the silica gel column are further purified by preparative or semi-preparative RP-HPLC. A C18 column is commonly employed with a gradient elution of methanol and water or acetonitrile (B52724) and water.

A specific protocol for the purification of neo-clerodane diterpenoids, including this compound, from Ajuga macrosperma var. breviflora has been reported by Castro et al. (2015) with the following HPLC conditions:

ParameterSpecification
Column Phenomenex Gemini C18 (250 x 10.0 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Methanol (B)
Gradient From 35:65 (A:B) to 15:85 over 20 min, hold at 15:85 for 15 min
Flow Rate 2.0 mL/min
Temperature 35°C
Structure Elucidation

The chemical structure of the purified this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed molecular structure and stereochemistry.

Biological Activity and Signaling Pathways

Neo-clerodane diterpenoids, including this compound, are known to possess a range of biological activities.

Anti-inflammatory Activity

Extracts from Ajuga species and isolated neo-clerodane diterpenoids have demonstrated significant anti-inflammatory effects. The primary mechanism appears to be the inhibition of pro-inflammatory mediators.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite (B80452) Quantification: The production of nitric oxide is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Cell Viability: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Signaling Pathways

The anti-inflammatory effects of many natural products, including diterpenoids, are often mediated through the modulation of key signaling pathways. For neo-clerodane diterpenoids, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are implicated as primary targets.

  • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound may exert its anti-inflammatory effect by inhibiting the degradation of IκBα and subsequent nuclear translocation of NF-κB.

  • MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The inhibition of MAPK phosphorylation can lead to a downstream reduction in the production of inflammatory mediators.

G Potential Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK AjugamarinF4 This compound AjugamarinF4->IKK Inhibition AjugamarinF4->MAPKKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release nucleus Nucleus NFkB->nucleus Translocation pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->pro_inflammatory_genes Transcription MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->nucleus

Potential signaling pathways modulated by this compound.
Insect Antifeedant Activity

The genus Ajuga is well-known for producing potent insect antifeedant compounds, which is a key ecological defense mechanism. Neo-clerodane diterpenoids are the primary class of compounds responsible for this activity.

Experimental Protocol: Leaf Disc No-Choice Bioassay

  • Insect Rearing: Larvae of a target insect species (e.g., Spodoptera littoralis or Helicoverpa armigera) are reared on an artificial diet under controlled laboratory conditions.

  • Preparation of Treated Discs: Leaf discs of a suitable host plant are treated with different concentrations of this compound dissolved in an appropriate solvent (e.g., acetone). Control discs are treated with the solvent alone.

  • Bioassay: A single, pre-weighed larva is placed in a petri dish containing a treated leaf disc.

  • Data Collection: After a set period (e.g., 24 or 48 hours), the amount of leaf area consumed is measured. The larva is also re-weighed.

  • Analysis: The antifeedant activity is typically expressed as a feeding deterrence index or the effective concentration required to inhibit feeding by 50% (EC₅₀).

G Workflow for Insect Antifeedant Bioassay start Start insect_rearing Insect Rearing (e.g., Spodoptera littoralis) start->insect_rearing prep_discs Prepare Leaf Discs insect_rearing->prep_discs treat_discs Treat Discs with This compound prep_discs->treat_discs control_discs Prepare Control Discs (Solvent only) prep_discs->control_discs bioassay No-Choice Bioassay (1 larva per disc) treat_discs->bioassay control_discs->bioassay data_collection Measure Leaf Area Consumed and Larval Weight bioassay->data_collection analysis Calculate Antifeedant Index or EC₅₀ data_collection->analysis end End analysis->end

Generalized workflow for an insect antifeedant bioassay.

Conclusion

This compound is a promising bioactive neo-clerodane diterpenoid with demonstrated potential for development in the fields of anti-inflammatory and insect pest management. This technical guide has summarized the current knowledge on its physical and chemical properties, provided detailed protocols for its isolation and biological evaluation, and outlined the likely signaling pathways involved in its anti-inflammatory action. Further research is warranted to fully elucidate its therapeutic potential and to explore the structure-activity relationships within this class of compounds. The detailed experimental methodologies provided herein should serve as a valuable resource for researchers and scientists in advancing the study of this compound and other related natural products.

References

Ajugamarin F4: A Technical Review of a Bioactive Neo-clerodane Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a naturally occurring neo-clerodane diterpenoid, a class of secondary metabolites known for their diverse and potent biological activities. Isolated from various species of the genus Ajuga, including Ajuga macrosperma var. breviflora, Ajuga decumbens, and Ajuga nipponensis, this compound has attracted scientific interest for its potential pharmacological applications.[1][2] Neo-clerodane diterpenoids, in general, are recognized for their anti-inflammatory, cytotoxic, and insect antifeedant properties. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its biological activities, experimental protocols, and potential mechanisms of action.

Quantitative Biological Activity

While specific quantitative data for this compound is limited in publicly available literature, data for structurally related neo-clerodane diterpenoids from Ajuga species provide valuable insights into its potential bioactivities. The following tables summarize the reported insect antifeedant, cytotoxic, and anti-inflammatory activities of this compound and its analogs.

Table 1: Insect Antifeedant Activity of Neo-clerodane Diterpenoids from Ajuga nipponensis against Spodoptera littoralis

CompoundFeeding Ratio (FR₅₀) (µg/cm²)
Ajuganipponin A0.8
Ajugamarin A21.2
Ajugacumbin B1.5
Ajuganipponin B2.5
Ajugamarin B2>10
Ajugacumbin A>10
This compound Tested, but specific data not provided in the source
Ajugatakasin A>10
Ajugamarin A1>10

FR₅₀: Concentration required to reduce food consumption by 50%. Data extracted from a study on neo-clerodane diterpenes from Ajuga nipponensis. While this compound was tested, its specific FR₅₀ value was not detailed in the publication.[3]

Table 2: Cytotoxic Activity of Neo-clerodane Diterpenoids from Ajuga Species against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)
Ajugamarin A1A549Lung Carcinoma76.7[4]
HelaCervical Cancer5.39 x 10⁻⁷[4]
Ajugacumbin (unspecified)HelaCervical Cancer< 20.0
Ajuforrestin B (abietane diterpenoid)NCI-H1975Lung CancerSignificant
HepG2Liver CancerSignificant
MCF-7Breast CancerSignificant

IC₅₀: Concentration required to inhibit cell growth by 50%.

Table 3: Anti-inflammatory Activity of Neo-clerodane Diterpenoids from Ajuga pantantha

CompoundCell LineAssayIC₅₀ (µM)
Compound 2BV-2NO Inhibition20.2[3][5]
Compound 4BV-2NO Inhibition45.5[3][5]
Compound 5BV-2NO Inhibition34.0[3][5]
Compound 6BV-2NO Inhibition27.0[3][5]
Compound 7BV-2NO Inhibition45.0[3][5]
Compound 8BV-2NO Inhibition25.8[3][5]

IC₅₀: Concentration required to inhibit nitric oxide (NO) production by 50%.[3][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols relevant to the study of this compound and related compounds.

Isolation of Neo-clerodane Diterpenoids from Ajuga Species

This protocol provides a general framework for the isolation and purification of neo-clerodane diterpenoids.[3][6][7]

  • Plant Material and Extraction:

    • Air-dried and powdered aerial parts of the Ajuga species are used as the starting material.

    • Exhaustive extraction is performed using a solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol at room temperature.

    • The solvent is evaporated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is typically subjected to silica (B1680970) gel column chromatography.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate (B1210297) and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification:

    • Fractions showing promising profiles on TLC are further purified using preparative high-performance liquid chromatography (HPLC).

    • A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile.

    • Elution is monitored by a UV detector, and pure compounds are collected.

  • Structure Elucidation:

    • The chemical structure of the isolated compounds is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay is widely used to screen for the anti-inflammatory potential of natural products.[8][9]

  • Cell Culture:

    • Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

    • Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assay (e.g., MTT Assay):

    • Prior to the NO assay, the cytotoxicity of the test compounds is evaluated to ensure that the observed inhibition of NO production is not due to cell death.

    • RAW 264.7 cells are seeded in a 96-well plate and treated with various concentrations of the test compound for 24 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

    • The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm.

  • Nitric Oxide Assay:

    • RAW 264.7 cells are seeded in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere overnight.

    • The cells are pre-treated with various non-toxic concentrations of the test compounds for 1-2 hours.

    • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plate is incubated for 24 hours.

    • The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) are mixed and incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many neo-clerodane diterpenoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While the specific pathway for this compound has not been elucidated, studies on related compounds suggest the involvement of the Nuclear Factor-kappa B (NF-κB) pathway.

Proposed Anti-inflammatory Signaling Pathway

NF-kB Signaling Pathway Proposed Anti-inflammatory Signaling Pathway of this compound cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK AjugamarinF4 This compound AjugamarinF4->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Workflow: Isolation and Bioactivity Screening

Experimental Workflow General Workflow for Isolation and Bioactivity Screening Plant Ajuga sp. (Dried, Powdered) Extraction Solvent Extraction (e.g., MeOH) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Silica Gel Column Chromatography CrudeExtract->Fractionation Fractions Fractions Fractionation->Fractions Purification Preparative HPLC Fractions->Purification PureCompound This compound (and other diterpenoids) Purification->PureCompound Structure Structure Elucidation (NMR, MS) PureCompound->Structure Bioassays Biological Assays PureCompound->Bioassays Cytotoxicity Cytotoxicity Assay (e.g., MTT) Bioassays->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Bioassays->AntiInflammatory Antifeedant Antifeedant Assay Bioassays->Antifeedant

Caption: A generalized workflow for the isolation and bioactivity screening of this compound.

Conclusion

This compound, a neo-clerodane diterpenoid from the Ajuga genus, represents a promising scaffold for drug discovery. While quantitative data on its specific biological activities are still emerging, the information available for closely related compounds suggests significant potential in the areas of anti-inflammatory and cytotoxic applications. The provided experimental protocols and the proposed mechanism of action via the NF-κB pathway offer a solid foundation for future research. Further investigation is warranted to fully characterize the pharmacological profile of this compound and to explore its therapeutic potential.

References

An In-depth Technical Guide on the Discovery and History of Ajugamarin F4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and known biological activities of Ajugamarin F4, a neo-clerodane diterpenoid. The information is compiled from various scientific sources to serve as a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Isolation

This compound was first reported as a new neo-clerodane diterpene isolated from the whole plant of Ajuga decumbens in 1989 by Shimomura et al.[1]. Since its initial discovery, this compound has also been isolated from other species of the Ajuga genus, including Ajuga macrosperma var. breviflora and Ajuga nipponensis[2][3][4][5]. The genus Ajuga, belonging to the Lamiaceae family, is a well-known source of bioactive secondary metabolites, particularly neo-clerodane diterpenoids, which have attracted significant scientific interest due to their diverse pharmacological properties.

Experimental Protocols

The following is a representative multi-step protocol for the isolation and purification of neo-clerodane diterpenoids, including this compound, from Ajuga species.

2.1. Plant Material and Extraction

  • Plant Material: The aerial parts of the selected Ajuga species are air-dried and powdered.

  • Extraction: The powdered plant material is exhaustively extracted with a solvent such as methanol (B129727) or dichloromethane (B109758) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

2.2. Chromatographic Separation and Purification

A combination of chromatographic techniques is employed to separate the complex mixture of compounds in the crude extract.

  • Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution system is typically used, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) and/or methanol.

  • Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest, as identified by TLC analysis, are further purified using preparative TLC or semi-preparative HPLC to yield pure compounds like this compound.

The workflow for a typical isolation and purification process is depicted in the following diagram:

experimental_workflow plant_material Air-dried and Powdered Ajuga sp. Plant Material extraction Exhaustive Extraction (Methanol or Dichloromethane) plant_material->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Collected Fractions silica_gel->fractions tlc_analysis TLC Analysis fractions->tlc_analysis purification Preparative TLC or Semi-preparative HPLC tlc_analysis->purification ajugamarin_f4 Pure this compound purification->ajugamarin_f4 signaling_pathway cluster_stress Cellular Stress cluster_cell Neuronal Cell RSL3 RSL3 (Ferroptosis Inducer) Ferroptosis Ferroptosis RSL3->Ferroptosis induces Ajugamarin_F4 This compound (Potential Inhibitor) Ajugamarin_F4->Ferroptosis potentially inhibits

References

Ajugamarin F4: A Technical Overview of a Bioactive Neo-clerodane Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a naturally occurring neo-clerodane diterpenoid, a class of compounds that has garnered significant interest in the scientific community for its diverse pharmacological properties. Isolated from various species of the genus Ajuga, this molecule is part of a larger family of bioactive secondary metabolites known for their anti-inflammatory, cytotoxic, and insect antifeedant activities. This technical guide provides a comprehensive overview of the molecular characteristics, biological activities, and experimental protocols related to this compound and its class of compounds, intended to serve as a foundational resource for researchers in natural product chemistry and drug discovery.

Molecular Profile

This compound possesses a complex polycyclic structure characteristic of neo-clerodane diterpenoids. Its molecular formula and weight have been determined through spectroscopic and spectrometric analyses.

PropertyValue
Molecular Formula C₂₉H₄₂O₉
Molecular Weight 534.64 g/mol [1]
CAS Number 122587-84-2
Class Neo-clerodane Diterpenoid

Biological Activity and Mechanism of Action

While extensive research on the specific biological activities of this compound is ongoing, preliminary studies and the broader context of neo-clerodane diterpenoids suggest several key areas of pharmacological interest.

Insect Antifeedant Activity

This compound has been identified as an insect antifeedant. Specifically, its activity against the Egyptian cotton leafworm (Spodoptera littoralis), a significant agricultural pest, has been reported. This property is a hallmark of many Ajuga-derived neo-clerodane diterpenoids, which are believed to play a defensive role for the plant. The precise mechanism of this antifeedant action is likely related to the deterrence of feeding through interaction with gustatory receptors in the insect.

Anti-Inflammatory Potential

Neo-clerodane diterpenoids isolated from Ajuga species have demonstrated notable anti-inflammatory effects. While specific studies on this compound are limited, the general mechanism for this class of compounds is thought to involve the modulation of key inflammatory pathways. This includes the inhibition of nitric oxide (NO) production and the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. These enzymes are critical mediators of the inflammatory response.

Cytotoxic Properties

The potential for cytotoxic activity is another area of interest for neo-clerodane diterpenoids. Various compounds within this class have been shown to exhibit inhibitory effects against different cancer cell lines. This activity underscores the potential of this compound as a scaffold for the development of novel anticancer agents, although further investigation is required to elucidate its specific efficacy and mechanism.

Signaling Pathways

Based on the known anti-inflammatory activities of related neo-clerodane diterpenoids, a putative signaling pathway can be proposed. The diagram below illustrates the general mechanism by which these compounds may exert their anti-inflammatory effects.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Pathway TLR4->NFkB iNOS_COX2 iNOS/COX-2 Gene Expression NFkB->iNOS_COX2 Inflammation Inflammation iNOS_COX2->Inflammation leads to Ajugamarin This compound (and related diterpenoids) Ajugamarin->NFkB inhibits

Caption: Proposed anti-inflammatory signaling pathway for Ajuga neo-clerodane diterpenoids.

Experimental Protocols

The isolation and characterization of this compound from its natural sources involve a series of well-established phytochemical techniques. The following is a generalized protocol based on methodologies for isolating neo-clerodane diterpenoids from Ajuga species.

Plant Material and Extraction
  • Plant Material: Dried and powdered aerial parts of Ajuga species (e.g., Ajuga decumbens, Ajuga nipponensis) are used as the starting material.

  • Extraction: The plant material is exhaustively extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of this compound from the complex crude extract.

  • Initial Fractionation: The crude extract is typically subjected to silica (B1680970) gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to yield several fractions of varying polarity.

  • Further Separation: Fractions containing the compounds of interest, as identified by thin-layer chromatography (TLC), are further purified using repeated column chromatography on silica gel, Sephadex LH-20, or by using techniques such as preparative high-performance liquid chromatography (HPLC).

Structural Elucidation

The definitive structure of the isolated this compound is determined using a combination of spectroscopic and spectrometric methods:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to determine the carbon skeleton and the placement of functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and deduce the molecular formula.

The logical workflow for the isolation and identification of this compound is depicted in the following diagram.

experimental_workflow Plant Dried, Powdered Ajuga Plant Material Extraction Solvent Extraction (e.g., MeOH) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Fractions Fractions SilicaGel->Fractions Purification Further Purification (e.g., HPLC, Sephadex) Fractions->Purification IsolatedCompound Isolated this compound Purification->IsolatedCompound StructureElucidation Structural Elucidation (NMR, MS) IsolatedCompound->StructureElucidation

Caption: General experimental workflow for the isolation and identification of this compound.

Conclusion

This compound represents a promising member of the neo-clerodane diterpenoid family with demonstrated antifeedant properties and significant potential for anti-inflammatory and cytotoxic activities. This technical guide provides a summary of its known characteristics and a framework for its further investigation. Future research should focus on detailed mechanistic studies to fully elucidate its pharmacological profile and to explore its therapeutic potential in various disease models. The development of efficient synthetic or semi-synthetic routes to this compound and its analogs will also be crucial for advancing its study and potential clinical application.

References

Ajugamarin F4 CAS number and database information

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 122587-84-2

This technical guide provides an in-depth overview of Ajugamarin F4, a neo-clerodane diterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development. This document details its database information, isolation protocols, and known biological activities, with a focus on its potential anti-inflammatory and insect antifeedant properties.

Database and Chemical Information

This compound is a natural product isolated from various plants of the Ajuga genus, including Ajuga parviflora, Ajuga ciliata Bunge, and Ajuga macrosperma var. breviflora.[1][2] Its chemical and physical properties are summarized below.

PropertyValueSource
CAS Number 122587-84-2[1][2][3]
Molecular Formula C₂₉H₄₂O₉[1]
Molecular Weight 534.64 g/mol [1]
Class neo-Clerodane Diterpenoid[4][5][6]

Database Identifiers:

While specific identifiers for this compound in major public databases like PubChem, ChemSpider, or ChEMBL were not prominently found in the conducted search, its CAS number is the most reliable identifier for sourcing and referencing this compound. Commercial suppliers like MedChemExpress and ChemFaces list the compound under this CAS number.[1][2]

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from Ajuga species, based on established methods for neo-clerodane diterpenoids.[7][8]

I. Plant Material and Extraction:

  • Plant Material: Air-dried and powdered aerial parts of the selected Ajuga species are used as the starting material.

  • Extraction: The powdered plant material is exhaustively extracted with a suitable solvent such as methanol (B129727) or dichloromethane (B109758) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.[7]

II. Chromatographic Separation:

  • Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to known neo-clerodane diterpenoids are pooled and further purified by preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A gradient of methanol and water is a common mobile phase.[4][5]

III. Structure Elucidation:

The structure of the isolated this compound is confirmed by spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure.[9]

Below is a workflow diagram for the general isolation process.

G General Workflow for this compound Isolation plant_material Air-dried and Powdered Ajuga Species extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Collected Fractions silica_gel->fractions prep_hplc Preparative RP-HPLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

While specific quantitative biological activity data (e.g., IC₅₀ values) for this compound were not identified in the reviewed literature, the broader class of neo-clerodane diterpenoids exhibits significant anti-inflammatory and insect antifeedant properties.

Anti-inflammatory Activity

Neo-clerodane diterpenoids have been shown to possess anti-inflammatory effects.[10][11] The primary mechanism of action is believed to be through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[12][13] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Proposed Signaling Pathway:

The proposed anti-inflammatory mechanism of action for neo-clerodane diterpenoids, likely applicable to this compound, involves the inhibition of IκBα phosphorylation, which prevents the translocation of the p50/p65 NF-κB dimer to the nucleus. This, in turn, downregulates the expression of pro-inflammatory genes.

G Proposed Anti-inflammatory Signaling Pathway of neo-Clerodane Diterpenoids cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikba IκBα ikk->ikba Phosphorylation nfkb NF-κB (p50/p65) ikba_p P-IκBα (Ubiquitinated) ikba->ikba_p nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Translocation proteasome Proteasome Degradation ikba_p->proteasome ajugamarin This compound (and related diterpenoids) ajugamarin->ikk Inhibition dna DNA nfkb_n->dna pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) dna->pro_inflammatory_genes

Proposed anti-inflammatory signaling pathway.
Insect Antifeedant Activity

Neo-clerodane diterpenoids are well-documented for their insect antifeedant properties.[6] While specific data for this compound is not available, related compounds isolated from Ajuga species have demonstrated potent antifeedant activity against various insect larvae, such as Spodoptera littoralis.[4][5]

Experimental Protocol for Insect Antifeedant Assay (Leaf Disc No-Choice Method):

  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations.

  • Treatment of Leaf Discs: Leaf discs from a host plant (e.g., cabbage for Spodoptera litura) are dipped into the test solutions. Control discs are treated with the solvent alone.

  • Bioassay: A single, pre-starved insect larva is placed in a petri dish with a treated leaf disc.

  • Data Collection: After a set period (e.g., 24 hours), the area of the leaf disc consumed is measured.

  • Calculation: The antifeedant activity is calculated as a percentage of feeding inhibition compared to the control.[14]

Conclusion

This compound is a neo-clerodane diterpenoid with potential for further investigation, particularly in the areas of anti-inflammatory and insect antifeedant activities. While specific quantitative data for this compound is currently limited in publicly accessible literature, the established biological activities of the broader class of neo-clerodane diterpenoids provide a strong rationale for its continued study. The experimental protocols and proposed signaling pathways outlined in this guide offer a framework for researchers to explore the therapeutic and practical applications of this compound.

References

Unveiling the Bioactive Potential of Ajugamarin F4: A Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the pharmacological screening of Ajugamarin F4, a neo-clerodane diterpenoid, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. This document outlines the current understanding of the biological activities associated with this class of compounds, provides detailed experimental protocols for its screening, and visualizes the key signaling pathways potentially modulated by this compound.

This compound, a member of the complex neo-clerodane diterpenoid family, has been isolated from several species of the Ajuga genus, including Ajuga macrosperma and Ajuga decumbens.[1][2] While specific quantitative data for the bioactivity of this compound remains an area of active investigation, the broader class of neo-clerodane diterpenoids from Ajuga species has demonstrated a range of promising pharmacological effects, including anti-inflammatory, cytotoxic, and antifeedant activities. This guide consolidates the available information on related compounds to provide a framework for the systematic biological activity screening of this compound.

Quantitative Bioactivity Data of Related Neo-clerodane Diterpenoids

Although specific bioactivity metrics for this compound are not yet widely published, data from analogous neo-clerodane diterpenoids isolated from Ajuga species offer valuable insights into its potential efficacy. The following table summarizes the reported inhibitory concentrations (IC50) for nitric oxide (NO) production, a key indicator of anti-inflammatory activity, for several neo-clerodane diterpenoids from Ajuga pantantha.

CompoundBiological ActivityIC50 (μM)Source Organism
Compound 2 (unnamed)NO Inhibition20.2Ajuga pantantha
Compound 4 (unnamed)NO Inhibition45.5Ajuga pantantha
Compound 5 (unnamed)NO Inhibition34.0Ajuga pantantha
Compound 6 (unnamed)NO Inhibition27.0Ajuga pantantha
Compound 7 (unnamed)NO Inhibition45.0Ajuga pantantha
Compound 8 (unnamed)NO Inhibition25.8Ajuga pantantha

Data sourced from a study on neo-clerodane diterpenoids from Ajuga pantantha.

Experimental Protocols for Biological Activity Screening

To facilitate further research into the pharmacological profile of this compound, this section provides detailed methodologies for key biological assays.

Anti-inflammatory Activity Screening: Nitric Oxide (NO) Inhibition Assay

This in vitro assay assesses the potential of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 μM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 μg/mL) for 24 hours to induce NO production. A positive control (LPS only) and a negative control (media only) should be included.

  • Nitrite Quantification: Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent system.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value, the concentration at which 50% of NO production is inhibited.

Cytotoxic Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, HepG2 - liver cancer, MCF-7 - breast cancer) and a normal cell line (e.g., HEK293 - human embryonic kidney cells) to assess selectivity.

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 μM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration that causes 50% inhibition of cell growth.

Antifeedant Activity Screening: Choice Test

This bioassay evaluates the ability of this compound to deter feeding by insects.

Insect Species: A common pest insect, such as the larvae of Spodoptera littoralis (cotton leafworm).

Methodology:

  • Diet Preparation: Prepare an artificial diet for the insects.

  • Treatment Application: Prepare discs from the artificial diet. Treat one set of discs with a solution of this compound in a suitable solvent (e.g., acetone) at various concentrations. Treat a control set of discs with the solvent alone. Allow the solvent to evaporate completely.

  • Experimental Setup: In a petri dish, place one treated disc and one control disc. Introduce a single, pre-weighed insect larva.

  • Feeding Period: Allow the larva to feed for a specified period (e.g., 24 hours).

  • Data Collection: After the feeding period, remove the larva and re-weigh it. Also, weigh the remaining portions of the treated and control discs.

  • Data Analysis: Calculate the amount of food consumed from both the treated and control discs. Determine the Antifeedant Index (AFI) using the formula: AFI = [(C - T) / (C + T)] x 100, where C is the amount of control diet consumed and T is the amount of treated diet consumed. A higher AFI indicates stronger antifeedant activity.

Potential Signaling Pathways

Based on studies of other neo-clerodane diterpenoids, this compound may exert its anti-inflammatory effects by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Neo-clerodane diterpenoids may inhibit this pathway by preventing the degradation of IκB or by directly inhibiting the nuclear translocation of NF-κB.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes AjugamarinF4 This compound (Potential Inhibition) AjugamarinF4->IKK AjugamarinF4->NFkB_active

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. Key MAPKs include ERK, JNK, and p38. Activation of these kinases by stimuli such as LPS leads to the activation of transcription factors like AP-1, which in turn promote the expression of inflammatory mediators. Neo-clerodane diterpenoids may suppress inflammation by inhibiting the phosphorylation and activation of one or more of the MAPKs.

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response AjugamarinF4 This compound (Potential Inhibition) AjugamarinF4->MAPKK AjugamarinF4->MAPK

Caption: Potential inhibitory effect of this compound on the MAPK signaling cascade.

Conclusion

This compound represents a promising natural product for further pharmacological investigation. While direct evidence of its biological activity is still emerging, the data from related neo-clerodane diterpenoids strongly suggest its potential as an anti-inflammatory, cytotoxic, and antifeedant agent. The experimental protocols and pathway analyses provided in this guide offer a robust framework for researchers to systematically screen this compound and elucidate its mechanisms of action, paving the way for potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Ajugamarin F4 from Ajuga Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid found in various species of the genus Ajuga, a member of the Lamiaceae family. This class of compounds has garnered significant scientific interest due to a wide range of biological activities, including anti-inflammatory, insect antifeedant, and cytotoxic properties. These application notes provide a comprehensive overview of the extraction and isolation of this compound from Ajuga species, including detailed experimental protocols and a summary of its potential mechanism of action.

Data Presentation

The isolation of neo-clerodane diterpenoids from Ajuga species typically yields a variety of related compounds. Quantitative data for the yield of this compound is not consistently reported in the literature. The following table summarizes the isolation of several neo-clerodane diterpenoids from different Ajuga species, highlighting the chemical diversity of the genus.

Ajuga SpeciesCompound IsolatedPart of Plant UsedExtraction SolventIsolated AmountReference
Ajuga macrosperma var. brevifloraThis compound and other neo-clerodane diterpenoidsWhole plantsMethanol (B129727)Not specified[1]
Ajuga decumbensAjugamarins A2, G1, H1, and F4Whole plantsEthanolNot specified[2][3]
Ajuga nipponensisAjugamarins A2, F4, ajugamacrin (B12307994) B, ajugacumbin A, and ajugatakasin AAerial partsDichloromethane (B109758)Not specified for F4[4]

Experimental Protocols

The following protocols are a synthesis of methodologies reported for the isolation of neo-clerodane diterpenoids from various Ajuga species and can be adapted for the specific extraction of this compound.

Plant Material Preparation
  • Collection and Identification: Collect the aerial parts or whole plants of the desired Ajuga species (e.g., A. decumbens, A. nipponensis, A. macrosperma). Ensure proper botanical identification.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until completely brittle.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for solvent extraction.

Extraction of Crude Extract

Method A: Maceration

  • Weigh the powdered plant material.

  • Place the powder in a large glass container and add a suitable solvent (e.g., methanol, ethanol, or dichloromethane) in a 1:10 (w/v) ratio.

  • Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.

  • Filter the mixture through filter paper to separate the extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

Method B: Soxhlet Extraction

  • Place the powdered plant material in a thimble.

  • Insert the thimble into a Soxhlet apparatus.

  • Fill the boiling flask with the extraction solvent (e.g., dichloromethane or methanol).

  • Heat the solvent to its boiling point and allow the extraction to proceed for 24-48 hours.

  • After extraction, concentrate the solvent in the boiling flask using a rotary evaporator to obtain the crude extract.

Fractionation and Purification

a. Liquid-Liquid Partitioning (Optional)

  • Dissolve the crude extract in a methanol/water mixture (e.g., 9:1 v/v).

  • Perform successive partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297), to separate compounds based on their polarity. This compound, being a moderately polar compound, is expected to be enriched in the dichloromethane or ethyl acetate fraction.

b. Silica (B1680970) Gel Column Chromatography

  • Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent (e.g., n-hexane).

  • Adsorb the crude extract or the enriched fraction onto a small amount of silica gel and load it onto the top of the column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane-ethyl acetate, followed by ethyl acetate-methanol.

  • Collect fractions of a fixed volume.

  • Monitor the fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system. Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

  • Pool the fractions containing the compound of interest based on their TLC profiles.

c. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Further purify the pooled fractions containing this compound using preparative reversed-phase HPLC (RP-HPLC).

  • Column: C18 column.

  • Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is typically used.

  • Detection: UV detector (wavelengths around 210-254 nm are often used for diterpenoids).

  • Inject the sample and collect the peak corresponding to this compound.

  • Confirm the purity of the isolated compound using analytical HPLC.

Structure Elucidation and Characterization

The structure and identity of the isolated this compound can be confirmed using various spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • X-ray Crystallography: For unambiguous determination of the stereochemistry if a suitable crystal can be obtained.

Experimental Workflow

Extraction_Workflow plant_material Ajuga Species (Dried and Powdered) extraction Solvent Extraction (Maceration or Soxhlet) Solvents: Methanol, Ethanol, or Dichloromethane plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Silica Gel Column Chromatography (Gradient Elution) crude_extract->fractionation pooled_fractions Pooled Fractions containing this compound fractionation->pooled_fractions hplc Preparative RP-HPLC (C18 Column, Methanol/Water Gradient) pooled_fractions->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Characterization (NMR, MS, etc.) pure_compound->analysis

Caption: Workflow for the extraction and purification of this compound.

Putative Signaling Pathway Modulation

While direct studies on the signaling pathways modulated by this compound are limited, the anti-inflammatory activity of other neo-clerodane diterpenoids and Ajuga extracts suggests a likely mechanism of action involving the inhibition of key inflammatory pathways.[5] It is hypothesized that this compound may exert its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6]

Inflammatory stimuli, such as lipopolysaccharide (LPS), typically activate these pathways, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). The expression of enzymes responsible for the production of these mediators, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is regulated by NF-κB and MAPK.[7] By inhibiting the activation of NF-κB and the phosphorylation of MAPK proteins (such as ERK, JNK, and p38), this compound could potentially downregulate the expression of iNOS and COX-2, thereby reducing the inflammatory response.[8]

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS LPS MAPK MAPK Pathway (ERK, JNK, p38) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB iNOS_COX2 iNOS and COX-2 Expression MAPK->iNOS_COX2 NFkB->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines AjugamarinF4 This compound AjugamarinF4->MAPK Inhibition AjugamarinF4->NFkB Inhibition

References

Application Notes and Protocols for the Purification of Ajugamarin F4 by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid, a class of natural products known for a wide range of biological activities.[1] Isolated from various plants of the Ajuga genus, including Ajuga parviflora, Ajuga nipponensis, and Ajuga macrosperma, this compound has garnered interest for its potential pharmacological applications.[2][3][4][5][6] Members of the Ajuga genus are rich in bioactive compounds that exhibit properties such as anti-inflammatory, anti-ferroptosis, and insect antifeedant activities.[7][8]

This application note provides a detailed protocol for the purification of this compound from a crude plant extract using semi-preparative High-Performance Liquid Chromatography (HPLC). The methodology covers initial extraction, preliminary fractionation, and final purification by reversed-phase HPLC.

Principle of HPLC Purification

The purification strategy relies on reversed-phase high-performance liquid chromatography (RP-HPLC). In this technique, the stationary phase (typically a C18 column) is non-polar, while the mobile phase is polar (e.g., a mixture of water and methanol (B129727) or acetonitrile). Compounds are separated based on their hydrophobicity; more hydrophobic compounds like this compound interact more strongly with the stationary phase and thus have longer retention times. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity, allowing for the effective separation of this compound from other components in the plant extract.

Experimental Protocols

Plant Material Extraction and Preliminary Fractionation

This initial phase aims to obtain a crude extract enriched with diterpenoids.

a. Extraction:

  • Obtain air-dried and powdered aerial parts of an Ajuga species (e.g., Ajuga nipponensis).

  • Macerate the powdered plant material (e.g., 60 g) with a suitable solvent like methanol or dichloromethane (B109758) at room temperature for 24-48 hours.[9]

  • Filter the mixture and collect the supernatant. Repeat the extraction process three times to ensure exhaustive extraction.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

b. Silica (B1680970) Gel Column Chromatography (Pre-purification):

  • Prepare a silica gel column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Apply the adsorbed sample to the top of the prepared column.

  • Elute the column using a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[9]

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC).

  • Pool the fractions containing the compounds of interest (diterpenoids) based on their TLC profiles. Evaporate the solvent from the pooled fractions to obtain a diterpenoid-enriched fraction for HPLC purification.

Semi-Preparative HPLC Purification of this compound

This protocol details the final purification step to isolate this compound.

a. Sample Preparation:

  • Dissolve the diterpenoid-enriched fraction obtained from the previous step in the initial mobile phase (e.g., Methanol/Water mixture).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

b. HPLC Conditions: The following table outlines the recommended starting conditions for the semi-preparative HPLC purification. These parameters may require optimization depending on the specific HPLC system and the complexity of the extract.

ParameterRecommended Setting
HPLC System Semi-preparative HPLC system with a gradient pump and UV/PDA detector
Column Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm particle size)
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Methanol or Acetonitrile
Gradient Elution 70% B to 100% B over 40 minutes (example, requires optimization)[3][10]
Flow Rate 2.0 - 4.0 mL/min
Detection UV/PDA at 210 nm (as diterpenoids often lack strong chromophores)[11]
Injection Volume 100 - 500 µL (depending on sample concentration and column capacity)
Column Temperature 25 °C

c. Fraction Collection and Analysis:

  • Inject the prepared sample onto the equilibrated HPLC column.

  • Monitor the chromatogram and collect the fractions corresponding to the peaks of interest. The retention time for this compound must be determined using an analytical standard or confirmed post-collection by spectroscopic methods.

  • Collect the fraction containing the purified this compound.

  • Evaporate the solvent from the collected fraction under reduced pressure.

  • Confirm the purity of the isolated compound using analytical HPLC and determine its structure using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[5][6]

Data Presentation

The purification of extracts from Ajuga species typically yields several related neo-clerodane diterpenoids. The following table summarizes representative yields from a published study on Ajuga nipponensis to provide context for expected outcomes.[3][9]

CompoundMolecular FormulaAmount Isolated (mg) from 60g Dried Plant Material
Ajuganipponin AC₃₁H₄₂O₁₂9.3
Ajuganipponin BC₂₉H₄₀O₉7.1
This compound C₂₉H₄₀O₁₀ Data not specified in reference
Ajugacumbin AC₂₉H₄₂O₁₀Data not specified in reference
Ajugatakasin AC₂₉H₄₀O₁₀Data not specified in reference
Ajugamarin B2C₂₉H₄₀O₁₀Data not specified in reference

Note: The yield of this compound can vary significantly based on the plant species, geographic origin, and extraction/purification efficiency.

Visualized Workflow and Pathways

The following diagrams illustrate the logical workflow of the purification process.

G plant Ajuga sp. Plant Material (Dried, Powdered) extraction Solvent Extraction (Methanol or DCM) plant->extraction crude_extract Crude Plant Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel enriched_fraction Diterpenoid-Enriched Fraction silica_gel->enriched_fraction hplc Semi-Preparative RP-HPLC (C18) enriched_fraction->hplc fractions Fraction Collection hplc->fractions ajugamarin Pure this compound fractions->ajugamarin analysis Purity & Structural Analysis (Analytical HPLC, MS, NMR) ajugamarin->analysis

Caption: Workflow for this compound Purification.

Disclaimer: This protocol is intended as a guideline. Researchers should optimize conditions based on their specific equipment and sample characteristics. All laboratory work should be conducted with appropriate safety precautions.

References

Ajugamarin F4: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid isolated from various species of the genus Ajuga.[1][2] Compounds from this class have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] This document provides detailed application notes and protocols for the in vitro evaluation of this compound, designed to assist researchers in the systematic investigation of its therapeutic potential.

Data Presentation

Table 1: Anti-inflammatory Activity of Neo-clerodane Diterpenoids

Compound/ExtractAssayCell LineIC50 (µM)Reference Compound
7α-acetoxy-ent-clerodan-3,13-dien-18,19:16,15-diolideNitric Oxide (NO) InhibitionRAW 264.713.7 ± 2.0Aminoguanidine
2-oxo-patagonalNitric Oxide (NO) InhibitionRAW 264.726.4 ± 0.4Aminoguanidine
6α-hydroxy-patagonol acetonideNitric Oxide (NO) InhibitionRAW 264.717.3 ± 0.5Aminoguanidine
Ajuga integrifolia (Ethanol Extract)5-LOX Inhibition-52.99 µg/mLZileuton (32.41 µg/mL)
Ajuga integrifolia (Ethanol Extract)COX-1 Inhibition-66.00 µg/mLIndomethacin (40.57 µg/mL)
Ajuga integrifolia (Ethanol Extract)COX-2 Inhibition-71.62 µg/mLIndomethacin (54.39 µg/mL)

Data for neo-clerodane diterpenoids from Salvia guevarae.[5] Data for Ajuga integrifolia extracts.

Table 2: Anticancer Activity of Neo-clerodane Diterpenoids

CompoundCell LineAssayIC50 (µM)
Guevarain BK562 (Chronic Myelogenous Leukemia)Sulforhodamine B33.1 ± 1.3
6α-hydroxy-patagonol acetonideK562 (Chronic Myelogenous Leukemia)Sulforhodamine B39.8 ± 1.5

Data for neo-clerodane diterpenoids from Salvia guevarae.

Table 3: Antioxidant Activity of Ajuga Species Extracts

ExtractAssayIC50 (µg/mL)
Ajuga genevensis (Methanol Extract)DPPH33.74 ± 1.99
Ajuga genevensis (Ethanol Extract)DPPH31.29 ± 1.92
Ajuga reptans (Methanol Extract)DPPH40.11 ± 2.15
Ajuga reptans (Ethanol Extract)DPPH38.54 ± 2.08

Data for Ajuga species extracts.

Experimental Protocols

Anti-inflammatory Activity

a. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + vehicle for this compound).

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Calculation: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

  • Cell Viability: Perform a cell viability assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cytotoxicity.

b. COX and LOX Inhibition Assays

These enzymatic assays measure the direct inhibitory effect of this compound on cyclooxygenase (COX-1 and COX-2) and lipoxygenase (5-LOX) enzymes, which are crucial in the inflammatory pathway.

Materials:

  • COX-1 and COX-2 inhibitor screening assay kits (e.g., from Cayman Chemical)

  • 5-LOX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • This compound

  • Standard inhibitors (e.g., Indomethacin for COX, Zileuton for 5-LOX)

  • 96-well plates

  • Microplate reader

Protocol:

  • Follow the manufacturer's instructions provided with the specific assay kit.

  • Prepare a range of concentrations of this compound.

  • Perform the enzymatic reaction in the presence and absence of the test compound and standard inhibitors.

  • Measure the absorbance or fluorescence according to the kit's protocol.

  • Calculate the percentage of enzyme inhibition and determine the IC50 value.

Anticancer Activity

a. Cell Viability/Cytotoxicity Assay (MTT or SRB Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia)

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with FBS and antibiotics

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB)

  • Solubilization solution (e.g., DMSO for MTT, Tris-base for SRB)

  • 96-well plates

  • Microplate reader

Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and incubate for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antioxidant Activity

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of this compound to scavenge free radicals.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • This compound

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate or spectrophotometer cuvettes

Protocol:

  • Reaction Mixture: Add 100 µL of various concentrations of this compound (in methanol) to 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value.

b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This is another common assay to evaluate free radical scavenging capacity.

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate (2.45 mM)

  • This compound

  • Ethanol (B145695) or buffer

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate or spectrophotometer cuvettes

Protocol:

  • ABTS Radical Cation (ABTS•+) Generation: Mix equal volumes of ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • ABTS•+ Solution Preparation: Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of various concentrations of this compound to 190 µL of the diluted ABTS•+ solution.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis AjugamarinF4 This compound Stock (in DMSO) AntiInflammatory Anti-inflammatory (NO, COX, LOX) AjugamarinF4->AntiInflammatory Treatment Anticancer Anticancer (MTT, SRB) AjugamarinF4->Anticancer Treatment Antioxidant Antioxidant (DPPH, ABTS) AjugamarinF4->Antioxidant Treatment CellCulture Cell Culture (e.g., RAW 264.7, MCF-7) CellCulture->AntiInflammatory Seeding CellCulture->Anticancer Seeding DataCollection Data Collection (Absorbance/Fluorescence) AntiInflammatory->DataCollection PathwayAnalysis Signaling Pathway Analysis (Western Blot) AntiInflammatory->PathwayAnalysis Anticancer->DataCollection Antioxidant->DataCollection IC50 IC50 Calculation DataCollection->IC50

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates AjugamarinF4 This compound AjugamarinF4->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR RAS Ras PDGFR->RAS Activates RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocates AjugamarinF4 This compound AjugamarinF4->PDGFR May Modulate TranscriptionFactors Transcription Factors (e.g., AP-1) ERK_nuc->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Migration) TranscriptionFactors->GeneExpression

References

Application Notes and Protocols for Ajugamarin F4 Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, notably Ajuga decumbens.[1][2] Compounds from this class have demonstrated a range of biological activities, including anti-inflammatory and potential anti-cancer properties.[1][3] Research into the extracts of Ajuga species has indicated effects on various cancer cell lines, suggesting that constituent compounds like this compound may play a role in these activities.[1] The mechanism of action for some compounds from Ajuga has been linked to the modulation of key signaling pathways, such as the MAPK/ERK pathway.

These application notes provide a generalized framework for the investigation of this compound in a cell culture setting, based on methodologies used for similar natural products and extracts from the Ajuga genus. Due to limited specific data on this compound, the following protocols and data are presented as a representative guide for initiating research.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hNotes
A549Lung CarcinomaData not available
HeLaCervical CancerData not available
MCF-7Breast AdenocarcinomaData not available
MDA-MB-231Breast AdenocarcinomaData not available
HepG2Hepatocellular CarcinomaData not available

IC50 values for related compounds from Ajuga decumbens have been reported against A549 and HeLa cells, providing a starting point for concentration range finding.

Table 2: Anti-inflammatory Activity of this compound

Cell LineAssayIC50 (µM)Reference
BV-2Nitric Oxide (NO) Inhibition34.0

Experimental Protocols

The following are generalized protocols for assessing the effects of this compound on cancer cell lines. These should be optimized based on the specific cell line and experimental goals.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Selected cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining

This protocol is to determine if this compound induces apoptosis.

Materials:

  • Selected cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

  • Binding buffer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Signaling Pathways and Visualizations

Extracts from Ajuga decumbens have been shown to inhibit the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. A potential mechanism of action for this compound could involve the modulation of this pathway, leading to an anti-proliferative effect.

AjugamarinF4_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS Activates Ajugamarin_F4 This compound RAF RAF Ajugamarin_F4->RAF Inhibits RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental_Workflow Cell_Culture 1. Cell Line Selection & Culture Treatment 2. This compound Treatment Cell_Culture->Treatment Viability_Assay 3. Cell Viability (MTT Assay) Treatment->Viability_Assay Apoptosis_Assay 4. Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis_Assay Pathway_Analysis 5. Signaling Pathway (Western Blot) Treatment->Pathway_Analysis Data_Analysis 6. Data Analysis & Conclusion Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Pathway_Analysis->Data_Analysis

Caption: General experimental workflow for evaluating this compound.

References

Application Notes and Protocols for Ajugamarin F4 Anti-inflammatory Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, which has been traditionally used for its medicinal properties, including anti-inflammatory effects. This document provides detailed application notes and protocols for the in vitro evaluation of the anti-inflammatory activity of this compound. The primary focus is on assays that measure the inhibition of key inflammatory mediators and elucidate the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways. While direct quantitative data for this compound is limited in publicly available literature, the data presented herein is representative of closely related neo-clerodane diterpenoids and serves as a guide for expected activities.

Data Presentation: Anti-inflammatory Activity of Related Neo-clerodane Diterpenoids

The following table summarizes the inhibitory concentrations (IC50) of various neo-clerodane diterpenoids on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. This data is provided to offer a comparative context for the potential potency of this compound.

CompoundSource OrganismAssay SystemTargetIC50 (µM)
Unnamed Diterpenoid 2Ajuga pantanthaLPS-stimulated BV-2 cellsNitric Oxide (NO)20.2[1]
Unnamed Diterpenoid 6Ajuga pantanthaLPS-stimulated BV-2 cellsNitric Oxide (NO)45.0[1]
Unnamed Diterpenoid 8Ajuga pantanthaLPS-stimulated BV-2 cellsNitric Oxide (NO)25.8[1]
Scutelladiterpenoid G (36)Scutellaria barbataLPS-stimulated RAW 264.7Nitric Oxide (NO)10.6[2]
Crassifolin QCroton crassifoliusLPS-stimulated RAW 264.7IL-6, TNF-αNot specified
NepetolideNepeta catariaIn vivo modelsGeneral InflammationNot specified

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 murine macrophages (ATCC).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. Cells should be subcultured when they reach 80% confluency.[3]

  • Treatment Protocol: For experiments, cells are seeded in appropriate plates (e.g., 96-well or 6-well plates) and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with an inflammatory agent, typically Lipopolysaccharide (LPS) at 1 µg/mL.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).

  • Principle: Nitrite (B80452), a stable metabolite of NO in the cell culture supernatant, is measured using the Griess reagent.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with varying concentrations of this compound for 2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for quantifying the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to detect and quantify specific cytokines in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells and treat with this compound and LPS as described above. The incubation time for cytokine production is typically 6-24 hours.

    • Harvest the cell culture supernatant.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

    • Briefly, this involves adding the supernatant to wells pre-coated with a capture antibody, followed by the addition of a detection antibody, an enzyme conjugate, and a substrate.

    • The reaction is stopped, and the absorbance is measured at 450 nm.

    • The concentration of each cytokine is determined from a standard curve generated with recombinant cytokines.

Western Blot Analysis for Protein Expression

Western blotting is used to determine the effect of this compound on the protein expression of key inflammatory enzymes (iNOS, COX-2) and signaling proteins (p-p38, p-ERK, p-JNK, p-IκBα, NF-κB p65).

  • Principle: This technique separates proteins by size, transfers them to a membrane, and detects specific proteins using antibodies.

  • Protocol:

    • Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p38, p-ERK, p-JNK, p-IκBα, NF-κB p65, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Protocol:

    • Co-transfect HEK293T or RAW 264.7 cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

    • Seed the transfected cells in a 96-well plate.

    • Pre-treat the cells with this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10-20 ng/mL or LPS at 1 µg/mL) for 6-8 hours.

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Anti-inflammatory Assays culture Culture RAW 264.7 Cells seed Seed Cells in Plates culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate no_assay NO Production (Griess Assay) stimulate->no_assay 24h cytokine_assay Cytokine Measurement (ELISA) stimulate->cytokine_assay 6-24h wb_assay Protein Expression (Western Blot) stimulate->wb_assay 24h nfkb_assay NF-κB Activity (Luciferase Assay) stimulate->nfkb_assay 6-8h

Figure 1: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Figure 2: Proposed mechanism of this compound on NF-κB and MAPK signaling pathways.

References

Application Notes and Protocols: Ajugamarin F4 Cytotoxicity Assay on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid, a class of natural compounds isolated from plants of the Ajuga genus. Neo-clerodane diterpenoids have garnered significant interest in oncological research due to their potential cytotoxic activities against various cancer cell lines. While specific comprehensive studies on the cytotoxic effects of this compound are limited in publicly available literature, the broader family of neo-clerodane diterpenoids has demonstrated promising anti-cancer properties. This document provides a generalized protocol and application notes for assessing the cytotoxicity of this compound on cancer cell lines, drawing upon established methodologies and data from structurally related compounds. The presented data is representative of the neo-clerodane diterpenoid class and serves as a guide for experimental design.

Data Presentation: Representative Cytotoxicity of Neo-clerodane Diterpenoids

The following table summarizes the cytotoxic activity (IC50 values) of various neo-clerodane diterpenoids against a panel of human cancer cell lines. This data is intended to provide a reference range for the expected potency of compounds in this class, including this compound.

Compound ClassCancer Cell LineCell TypeRepresentative IC50 (µM)
Neo-clerodane DiterpenoidsHONE-1Nasopharyngeal Carcinoma3.5 - 8.1
KBOral Epidermoid Carcinoma3.5 - 8.1
HT29Colorectal Carcinoma3.5 - 8.1
P-388Murine Leukemia3.5 - 7.7
MCF-7Breast Adenocarcinoma3.5 - 7.7
LoVoColon Adenocarcinoma~4.6
SMMC-7721Hepatocellular Carcinoma~7.7
HCT-116Colorectal Carcinoma~5.3 - 6.2

Note: The IC50 values presented are derived from studies on various neo-clerodane diterpenoids and are for reference purposes only. Actual IC50 values for this compound may vary and should be determined experimentally.

Experimental Protocols

A common and reliable method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

MTT Cytotoxicity Assay Protocol

1. Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium. It is advisable to perform a range-finding experiment first, followed by a more defined dose-response experiment. A typical concentration range could be from 0.1 to 100 µM.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., 0.1% DMSO) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC50:

    • Plot the percent viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Add Compound Dilutions compound_prep->treatment incubation_24h Incubate 24h cell_seeding->incubation_24h incubation_24h->treatment incubation_treatment Incubate 24-72h treatment->incubation_treatment mtt_addition Add MTT Reagent incubation_treatment->mtt_addition incubation_mtt Incubate 2-4h mtt_addition->incubation_mtt solubilization Add Solubilization Solution incubation_mtt->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: Workflow for MTT-based cytotoxicity assay.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

While the precise mechanism of action for this compound is not yet fully elucidated, many cytotoxic natural products induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a plausible signaling cascade.

signaling_pathway cluster_stimulus Induction cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade ajugamarin This compound bax_bak Bax/Bak Activation ajugamarin->bax_bak activates bcl2 Bcl-2/Bcl-xL Inhibition ajugamarin->bcl2 inhibits mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Plausible intrinsic apoptosis pathway for this compound.

Application Notes and Protocols: Ajugamarin F4 Insect Antifeedant Bioassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the insect antifeedant properties of Ajugamarin F4, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus. This document includes detailed protocols for conducting antifeedant bioassays and summarizes the current understanding of its mechanism of action.

Introduction

This compound is a natural compound that has demonstrated significant potential as an insect antifeedant. Like other clerodane diterpenes, it is believed to deter feeding by interacting with the gustatory systems of insects, effectively rendering treated plant material unpalatable.[1] This property makes it a promising candidate for the development of novel, environmentally benign pest management strategies. These notes are intended to guide researchers in the evaluation of this compound and related compounds for their insect antifeedant efficacy.

Data Presentation

The antifeedant activity of this compound and related neo-clerodane diterpenes isolated from Ajuga nipponensis has been quantified against the fifth instar larvae of the Egyptian cotton leafworm (Spodoptera littoralis). The following table summarizes the results of a dual-choice feeding assay, presenting the Feeding Ratio (FR) as a measure of antifeedant potency. A higher FR value indicates stronger antifeedant activity.

Table 1: Antifeedant Activity of this compound and Related Compounds against Spodoptera littoralis [2]

CompoundFeeding Ratio (FR) (%)
Ajuganipponin A41.8
Ajugamarin A135.2
Ajugamarin B248.7
Ajuganipponin B55.1
Ajugacumbin B41.3
This compound 38.6
Ajugatakasin A29.4
Ajugacumbin A33.1

Note: The Feeding Ratio (FR) was calculated using the formula: FR (%) = [(C-T)/(C+T)] x 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed.[2]

Experimental Protocols

Two primary bioassay formats are recommended for evaluating the antifeedant properties of this compound: the dual-choice and no-choice feeding assays.

Dual-Choice Feeding Assay

This assay allows the insect to choose between treated and untreated food sources, providing a measure of preference and deterrence.

Materials:

  • This compound

  • Acetone (or other suitable solvent)

  • Distilled water

  • Emulsifier (e.g., Triton X-100)

  • Leaf discs (from a suitable host plant for the test insect, e.g., castor bean leaves for Spodoptera littoralis)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Test insects (e.g., 4th or 5th instar larvae of Spodoptera littoralis), starved for 4-6 hours prior to the assay.

  • Leaf area meter or image analysis software

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, prepare serial dilutions to achieve the desired test concentrations. A final concentration of 10 µg/cm² on the leaf disc is a common starting point.[2] A small amount of emulsifier can be added to the final aqueous solution to ensure even spreading.

  • Treatment of Leaf Discs: Using a cork borer, cut uniform leaf discs. For the treatment group, dip each leaf disc into the this compound solution for a few seconds. For the control group, dip leaf discs into a solvent-emulsifier solution without the test compound. Allow the solvent to evaporate completely.

  • Assay Setup: Place a moistened filter paper at the bottom of each Petri dish to maintain humidity. In each dish, place one treated and one untreated leaf disc on opposite sides.

  • Insect Introduction: Introduce one starved larva into the center of each Petri dish.

  • Incubation: Seal the Petri dishes and place them in a controlled environment (e.g., 25 ± 2°C, 60-70% RH, and a 16:8 h light:dark photoperiod).

  • Data Collection: After 24 hours, remove the larvae and measure the consumed area of both the treated and control leaf discs using a leaf area meter or by scanning the discs and using image analysis software.

  • Calculation of Feeding Ratio (FR): Calculate the FR using the formula mentioned above.

No-Choice Feeding Assay

This assay forces the insect to feed on the treated food source, providing a measure of absolute deterrence and potential toxicity.

Materials:

  • Same as for the dual-choice assay.

Procedure:

  • Preparation of Test Solutions and Treatment of Leaf Discs: Follow the same procedure as in the dual-choice assay.

  • Assay Setup: Place a moistened filter paper at the bottom of each Petri dish. In each dish, place a single treated leaf disc. A separate set of Petri dishes with untreated leaf discs will serve as the control.

  • Insect Introduction: Introduce one starved larva into each Petri dish.

  • Incubation and Data Collection: Follow the same procedure as in the dual-choice assay.

  • Calculation of Antifeedant Index (%): Calculate the antifeedant index using the formula: Antifeedant Index (%) = [1 - (T/C)] x 100, where T is the consumed area of the treated leaf disc and C is the consumed area of the control leaf disc.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the dual-choice antifeedant bioassay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solution Prepare this compound Solution treat_discs Treat Leaf Discs prep_solution->treat_discs prep_discs Cut Leaf Discs prep_discs->treat_discs prep_insects Starve Insects introduce_insects Introduce Insects prep_insects->introduce_insects setup_petri Set up Petri Dishes treat_discs->setup_petri setup_petri->introduce_insects incubate Incubate (24h) introduce_insects->incubate measure_consumption Measure Consumption incubate->measure_consumption calculate_fr Calculate Feeding Ratio measure_consumption->calculate_fr

Caption: Workflow for the dual-choice insect antifeedant bioassay.

Proposed Signaling Pathway

The antifeedant activity of clerodane diterpenes like this compound is primarily mediated through the insect's gustatory system. These compounds are perceived as "bitter" tastants, leading to feeding deterrence. The following diagram illustrates a generalized signaling pathway for bitter taste perception in insects.

signaling_pathway cluster_membrane Gustatory Neuron Membrane cluster_intracellular Intracellular Signaling ajugamarin This compound gr Gustatory Receptor (GR) (Bitter-sensing) ajugamarin->gr Binds to ion_channel Ion Channel gr->ion_channel Activates depolarization Membrane Depolarization ion_channel->depolarization Leads to action_potential Action Potential Firing depolarization->action_potential cns Central Nervous System (CNS) action_potential->cns Signal to behavior Antifeedant Behavior cns->behavior Triggers

Caption: Generalized signaling pathway for bitter taste-induced antifeedant response in insects.

References

Application Notes and Protocols: Investigating the Mechanism of Action of Ajugamarin F4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, which have a history of use in traditional medicine for treating various ailments.[1][2] While the precise mechanism of action for this compound is not yet fully elucidated, preliminary studies on related compounds from Ajuga species suggest potential anti-inflammatory and cytotoxic properties.[2][3] This document outlines a proposed course of study to investigate the mechanism of action of this compound, focusing on its potential as an anticancer agent through the inhibition of the STAT3 signaling pathway, a critical mediator in cancer cell proliferation and survival.[4][5]

Proposed Mechanism of Action: Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis.[4][5][6] We hypothesize that this compound exerts its cytotoxic effects by inhibiting the STAT3 signaling cascade. This proposed study aims to validate this hypothesis through a series of in vitro experiments.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48h
DU145Prostate Cancer15.2 ± 1.8
A549Lung Cancer22.5 ± 2.5
MCF-7Breast Cancer18.9 ± 2.1
HepG2Liver Cancer12.7 ± 1.5

Note: The data presented in this table is hypothetical and for illustrative purposes.

Table 2: Effect of this compound on STAT3 Phosphorylation and Downstream Targets
Treatmentp-STAT3 (Tyr705) Level (relative to control)Bcl-2 Expression (relative to control)Cyclin D1 Expression (relative to control)
Control (DMSO)1.001.001.00
This compound (10 µM)0.45 ± 0.050.52 ± 0.060.48 ± 0.07
This compound (20 µM)0.21 ± 0.030.28 ± 0.040.25 ± 0.03

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., DU145, A549, MCF-7, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Protocol 2: Western Blot Analysis for STAT3 Phosphorylation

Objective: To investigate the effect of this compound on the phosphorylation of STAT3.

Materials:

  • This compound

  • HepG2 cells (or other sensitive cell line)

  • Radioimmunoprecipitation assay (RIPA) buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-Bcl-2, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Treat HepG2 cells with this compound (e.g., 10 and 20 µM) or DMSO for 24 hours.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Visualizations

G cluster_0 Growth_Factors_Cytokines Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors_Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer Nucleus Nucleus STAT3_dimer->Nucleus Translocation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->STAT3_dimer Dimerization Target_Genes Target Gene Expression (Bcl-2, Cyclin D1, etc.) Nucleus->Target_Genes Induces Proliferation_Survival Cell Proliferation & Survival Target_Genes->Proliferation_Survival Ajugamarin_F4 This compound Ajugamarin_F4->STAT3 Inhibits Phosphorylation

Caption: Proposed mechanism of this compound action via inhibition of the STAT3 signaling pathway.

G Start Start Cell_Culture Seed Cancer Cells (96-well plate) Start->Cell_Culture Treatment Treat with this compound (various concentrations) Cell_Culture->Treatment Incubation_48h Incubate for 48h Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Dissolve_Formazan Add DMSO to Dissolve Formazan Incubation_4h->Dissolve_Formazan Measure_Absorbance Measure Absorbance (570 nm) Dissolve_Formazan->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Experimental workflow for the MTT cell viability assay.

G Start Start Cell_Treatment Treat Cells with This compound Start->Cell_Treatment Cell_Lysis Lyse Cells (RIPA Buffer) Cell_Treatment->Cell_Lysis Protein_Quantification Quantify Protein (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Antibody Incubate with Primary Antibody Blocking->Primary_Antibody Secondary_Antibody Incubate with Secondary Antibody Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Analysis Analyze Results Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

References

Ajugamarin F4: Application Notes and Protocols for Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, a member of the Lamiaceae family. Species of this genus have a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions and tumors.[1][2][3] The biological activities of Ajuga species are largely attributed to their diverse secondary metabolites, particularly neo-clerodane diterpenoids.[1][3] While specific therapeutic data for this compound is limited in the current scientific literature, the broader class of neo-clerodane diterpenoids has demonstrated significant potential as anti-inflammatory and anticancer agents.[4][5] These application notes provide an overview of the therapeutic potential of compounds within this class and offer generalized protocols for their investigation, which can be adapted for the study of this compound.

Therapeutic Potential

The therapeutic potential of this compound is inferred from the activities of other neo-clerodane diterpenoids isolated from Ajuga species. These compounds have been shown to possess both anti-inflammatory and cytotoxic properties.

Anti-Inflammatory Activity

Neo-clerodane diterpenoids have been reported to exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[5] Overproduction of NO is a key feature of chronic inflammation. The inhibitory mechanism often involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[5]

Anticancer Activity

Several studies have highlighted the cytotoxic effects of neo-clerodane diterpenoids against various cancer cell lines.[4] The proposed mechanisms of action include the induction of apoptosis and the inhibition of cell proliferation. While specific data for this compound is not yet available, related compounds have shown promising activity against lung and cervical cancer cell lines.[4]

Data Presentation

The following tables summarize the in vitro biological activities of various neo-clerodane diterpenoids isolated from Ajuga species. This data provides a comparative basis for the potential efficacy of this compound.

Table 1: Anti-Inflammatory Activity of Neo-Clerodane Diterpenoids from Ajuga Species

CompoundSource SpeciesAssayIC50 (µM)Reference
Compound 2Ajuga pantanthaNO Inhibition (LPS-stimulated BV-2 cells)20.2[5]
Compound 4Ajuga pantanthaNO Inhibition (LPS-stimulated BV-2 cells)45.5[5]
Compound 5Ajuga pantanthaNO Inhibition (LPS-stimulated BV-2 cells)34.0[5]
Compound 6Ajuga pantanthaNO Inhibition (LPS-stimulated BV-2 cells)27.0[5]
Compound 7Ajuga pantanthaNO Inhibition (LPS-stimulated BV-2 cells)45.0[5]
Compound 8Ajuga pantanthaNO Inhibition (LPS-stimulated BV-2 cells)25.8[5]
Ajugacumbin JAjuga decumbensNO Inhibition (LPS-stimulated RAW 264.7)46.2[6]
Ajugacumbin DAjuga decumbensNO Inhibition (LPS-stimulated RAW 264.7)35.9[6]

Table 2: Anticancer Activity of Neo-Clerodane Diterpenoids from Ajuga Species

CompoundSource SpeciesCell LineIC50Reference
Compound 3Ajuga decumbensA549 (Lung)71.4 µM[4]
Ajugamarin A1Ajuga decumbensA549 (Lung)76.7 µM[4]
Compound 3Ajuga decumbensHeLa (Cervical)71.6 mM[4]
Ajugamarin A1Ajuga decumbensHeLa (Cervical)5.39 x 10⁻⁷ µM[4]

Experimental Protocols

The following are representative protocols for the isolation of neo-clerodane diterpenoids and the assessment of their biological activities. These can serve as a starting point for the investigation of this compound.

Protocol 1: Isolation and Purification of Neo-Clerodane Diterpenoids from Ajuga Species

This protocol outlines a general multi-step procedure for the extraction and purification of neo-clerodane diterpenoids.

1. Plant Material and Extraction:

  • Air-dry and powder the aerial parts of the selected Ajuga species.

  • Exhaustively extract the powdered material with dichloromethane (B109758) (DCM) or methanol (B129727) (MeOH) at room temperature.

  • Evaporate the solvent under reduced pressure to obtain a crude extract.

2. Chromatographic Separation:

  • Silica (B1680970) Gel Column Chromatography:

    • Subject the crude extract to silica gel column chromatography.

    • Employ a gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with ethyl acetate (B1210297) (EtOAc) and/or methanol (MeOH).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC).

    • Pool fractions with similar TLC profiles.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Further purify the pooled fractions using semi-preparative or preparative RP-HPLC with a C18 column.

    • Use a gradient elution of methanol and water or acetonitrile (B52724) and water to isolate individual compounds.

3. Structure Elucidation:

  • Characterize the purified compounds, such as this compound, using spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Inhibition

This protocol describes a method to assess the anti-inflammatory activity by measuring the inhibition of NO production in macrophage cells.

1. Cell Culture:

2. Assay Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

3. Nitrite Quantification (Griess Assay):

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Protocol 3: In Vitro Anticancer Assay - MTT Cell Viability Assay

This protocol details a colorimetric assay to determine the cytotoxic effects of a compound on cancer cells.

1. Cell Culture:

  • Culture the desired cancer cell line (e.g., A549, HeLa) in an appropriate medium and conditions.

2. Assay Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compound (e.g., this compound) for 24, 48, or 72 hours.

3. MTT Assay:

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the therapeutic investigation of this compound.

experimental_workflow plant Ajuga Species (Dried, Powdered) extraction Extraction (DCM or MeOH) plant->extraction crude_extract Crude Extract extraction->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column fractions Pooled Fractions silica_column->fractions hplc RP-HPLC Purification fractions->hplc ajugamarin_f4 Pure this compound hplc->ajugamarin_f4 bioassays Biological Assays ajugamarin_f4->bioassays anti_inflammatory Anti-inflammatory Assay (NO Inhibition) bioassays->anti_inflammatory anticancer Anticancer Assay (MTT Assay) bioassays->anticancer

Caption: General workflow for the isolation and biological evaluation of this compound.

anti_inflammatory_pathway cluster_inhibition Potential Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation iNOS_COX2 iNOS & COX-2 Gene Transcription Nucleus->iNOS_COX2 Inflammation Inflammation iNOS_COX2->Inflammation AjugamarinF4 This compound (potential target) AjugamarinF4->IKK AjugamarinF4->NFkB

Caption: Potential anti-inflammatory signaling pathway targeted by this compound.

References

Ajugamarin F4: Application Notes and Protocols for Natural Product Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a naturally occurring neo-clerodane diterpenoid isolated from various species of the genus Ajuga, a plant with a history in traditional medicine.[1][2] Neo-clerodane diterpenoids are a class of secondary metabolites known for a wide range of biological activities, including insect antifeedant, antimicrobial, anti-inflammatory, and cytotoxic effects.[3][4][5] While the total synthesis of this compound has not been reported, this document provides a comprehensive overview of its isolation, structural elucidation, and the biological context of related compounds, offering valuable information for researchers interested in its potential for natural product synthesis and drug discovery.

Isolation and Structural Elucidation of this compound

This compound is typically isolated from the aerial parts of Ajuga species, such as Ajuga nipponensis and Ajuga macrosperma var. breviflora.[2][6] The isolation process involves extraction with organic solvents followed by a series of chromatographic separations.

Experimental Protocol: Isolation of this compound

This protocol is a representative procedure based on established methodologies for the isolation of neo-clerodane diterpenoids from Ajuga species.[6][7]

1. Plant Material and Extraction:

  • Air-dried and powdered aerial parts of the selected Ajuga species are used as the starting material.

  • The powdered plant material is exhaustively extracted with dichloromethane (B109758) (DCM) or methanol (B129727) (MeOH) at room temperature.

  • The solvent is then evaporated under reduced pressure to yield a crude extract.

2. Chromatographic Separation:

  • Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) (EtOAc) and/or methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Purification:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing compounds of interest are pooled and further purified by semi-preparative or preparative RP-HPLC using a C18 column. A gradient elution of methanol and water or acetonitrile (B52724) and water is typically used to separate individual compounds.

  • The purity of the isolated this compound is confirmed by analytical HPLC.

4. Structure Elucidation:

  • The chemical structure of the purified this compound is determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed chemical structure and stereochemistry.[6]

Spectroscopic Data

Biological Activity of Related Neo-Clerodane Diterpenoids

Although specific quantitative biological data for this compound is limited in the public domain, the broader class of neo-clerodane diterpenoids from Ajuga species exhibits a range of significant biological activities. This provides a strong rationale for further investigation into the therapeutic potential of this compound.

CompoundBiological ActivityCell Line/ModelIC50/EC50Reference
Ajugamarin A1 AnticancerA549 (Lung Carcinoma)76.7 µM[13]
Ajugamarin A1 AnticancerHeLa (Cervical Cancer)5.39 x 10⁻⁷ µM[13]
Unnamed neo-clerodane (Compound 7) Neuroprotection (Ferroptosis Inhibition)HT22 (Hippocampal Neuronal)10 µM[14]
Various neo-clerodane diterpenoids Anti-inflammatoryLPS-stimulated RAW 264.7 macrophages-[15]
Various neo-clerodane diterpenoids AntifeedantSpodoptera littoralis-[4]

Signaling Pathways Modulated by Ajuga Species

Research on extracts from Ajuga species has shed light on the potential molecular mechanisms underlying their biological effects. While the specific pathways targeted by this compound are yet to be elucidated, studies on related extracts provide valuable insights.

For instance, extracts from Ajuga taiwanensis have been shown to promote wound healing through the activation of the Platelet-Derived Growth Factor Receptor (PDGFR)/Mitogen-Activated Protein Kinase (MAPK) pathway.[16] Additionally, various compounds from Ajuga species have been reported to modulate inflammatory pathways, such as the NF-κB signaling cascade.[17]

Visualizations

Experimental Workflow for Isolation

experimental_workflow plant_material Air-dried & powdered Ajuga species extraction Solvent Extraction (DCM or MeOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Collected Fractions silica_gel->fractions hplc RP-HPLC Purification fractions->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structural Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: General workflow for the isolation and identification of this compound.

Representative Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR Ras Ras PDGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Proliferation, Migration) ERK->Transcription Ajuga_extract Ajuga Extract Ajuga_extract->PDGFR Activates

Caption: PDGFR/MAPK pathway activated by Ajuga extracts, promoting wound healing.

Conclusion and Future Directions

This compound represents a compelling natural product for further investigation. While its total synthesis remains an open challenge for synthetic chemists, the established isolation protocols provide a reliable means of obtaining this compound for biological screening. The potent and diverse biological activities of related neo-clerodane diterpenoids strongly suggest that this compound may possess significant therapeutic potential. Future research should focus on scaling up the isolation of this compound to enable comprehensive biological evaluation, including the determination of its specific molecular targets and mechanism of action. Elucidating the signaling pathways directly modulated by this compound will be crucial in unlocking its full potential for drug development.

References

Troubleshooting & Optimization

Technical Support Center: Ajugamarin F4 HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of Ajugamarin F4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the HPLC separation of this compound?

A1: The most frequently observed issues include poor peak resolution, peak tailing, and variability in retention times. These problems can stem from various factors including the mobile phase composition, column condition, and instrument parameters.

Q2: What type of HPLC column is typically used for this compound separation?

A2: Reversed-phase columns, such as C18, are commonly employed for the separation of neo-clerodane diterpenoids like this compound. The selection of the appropriate column depends on the specific sample matrix and the desired separation outcome.

Q3: How can I improve the resolution between this compound and other closely eluting compounds?

A3: To enhance resolution, you can optimize the mobile phase composition, adjust the column temperature, or decrease the flow rate.[1][2] Using a longer column or a column with a smaller particle size can also improve separation efficiency.[1][2]

Q4: What causes peak tailing for the this compound peak?

A4: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol (B1196071) groups.[3] Other potential causes include column overload, excessive extra-column volume, or a blocked column frit.

Q5: Why is the retention time of my this compound peak shifting between injections?

A5: Retention time variability can be caused by a number of factors, including changes in mobile phase composition, temperature fluctuations, and inconsistent flow rates. Column aging and contamination can also lead to retention time drift over time.

Troubleshooting Guides

Issue 1: Poor Peak Resolution

Poor resolution between the this compound peak and other components in the sample can compromise the accuracy of quantification and purification.

PoorResolution Problem Poor Peak Resolution CheckMobilePhase Optimize Mobile Phase Problem->CheckMobilePhase Start Here CheckColumn Evaluate Column CheckMobilePhase->CheckColumn If no improvement Solution Improved Resolution CheckMobilePhase->Solution Resolution Improved CheckInstrument Adjust Instrument Parameters CheckColumn->CheckInstrument If no improvement CheckColumn->Solution Resolution Improved CheckInstrument->Solution Resolution Improved

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

Potential Cause Solution
Inappropriate Mobile Phase Composition Modify the solvent strength by adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to water. For ionizable compounds, adjusting the pH of the mobile phase can significantly impact selectivity.
Column Inefficiency Ensure the column is properly conditioned. If the column is old or contaminated, replace it with a new one. Consider using a column with a different stationary phase for better selectivity.
Suboptimal Flow Rate In most cases, lowering the flow rate can improve resolution by allowing more time for the separation to occur.
Incorrect Column Temperature Lowering the column temperature can increase retention and improve peak resolution, although it will also increase the analysis time.
Column Overloading Reduce the injection volume or dilute the sample to avoid overloading the column.
Issue 2: Peak Tailing

Peak tailing can make accurate peak integration and quantification difficult.

PeakTailing Problem Peak Tailing CheckMobilePhase Adjust Mobile Phase Problem->CheckMobilePhase Start Here CheckColumnHealth Inspect Column and Guard Column CheckMobilePhase->CheckColumnHealth If tailing persists Solution Symmetrical Peak Shape CheckMobilePhase->Solution Tailing Resolved CheckSystem Examine HPLC System CheckColumnHealth->CheckSystem If tailing persists CheckColumnHealth->Solution Tailing Resolved CheckSystem->Solution Tailing Resolved

Caption: A systematic approach to diagnosing and resolving peak tailing.

Potential Cause Solution
Secondary Silanol Interactions Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations or use a mobile phase with a lower pH to suppress the ionization of silanol groups. Using an end-capped column can also minimize these interactions.
Column Contamination or Damage Flush the column with a strong solvent. If contamination is severe, replace the guard column or the analytical column.
Extra-column Volume Minimize the length and internal diameter of the tubing connecting the injector, column, and detector.
Column Overload Decrease the amount of sample injected onto the column.
Incompatible Sample Solvent Dissolve the sample in the mobile phase whenever possible.
Issue 3: Retention Time Variability

Inconsistent retention times can lead to incorrect peak identification and unreliable results.

RetentionTimeVariability Problem Retention Time Variability CheckMobilePhasePrep Verify Mobile Phase Problem->CheckMobilePhasePrep Start Here CheckSystemStability Check System Stability CheckMobilePhasePrep->CheckSystemStability If variability continues Solution Stable Retention Times CheckMobilePhasePrep->Solution Variability Resolved CheckColumnEquilibration Ensure Column Equilibration CheckSystemStability->CheckColumnEquilibration If variability continues CheckSystemStability->Solution Variability Resolved CheckColumnEquilibration->Solution Variability Resolved

Caption: A workflow to identify and correct the causes of retention time shifts.

Potential Cause Solution
Changes in Mobile Phase Composition Prepare fresh mobile phase for each analysis. Use a bottle cap that minimizes evaporation of volatile organic solvents. If preparing the mobile phase online, ensure the mixer is functioning correctly.
Temperature Fluctuations Use a column oven to maintain a constant and stable temperature.
Inconsistent Flow Rate Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles.
Insufficient Column Equilibration Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
Column Aging As a column ages, retention times can decrease. If the column has been used extensively, it may need to be replaced.

Experimental Protocols

While specific protocols for this compound are not widely published, the following provides a general methodology for the HPLC separation of similar natural products.

Sample Preparation
  • Extraction: Extract the plant material containing this compound with a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the HPLC system.

  • Dilution: Dilute the filtered extract with the initial mobile phase to a concentration suitable for injection.

HPLC Method Parameters (Example)
Parameter Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-70% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

This method should be optimized based on the specific separation requirements.

References

Improving stability of Ajugamarin F4 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ajugamarin F4. The information is designed to help anticipate and address potential stability issues encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems that may arise when working with this compound in solution.

Problem Potential Cause Recommended Solution
Loss of compound potency or inconsistent results over time. Degradation of this compound in the chosen solvent system.Prepare fresh solutions before each experiment. If solutions must be stored, conduct a stability study to determine the acceptable storage duration and conditions. Consider storing stock solutions at -80°C in an anhydrous aprotic solvent like DMSO or DMF.
Appearance of new peaks in HPLC analysis of the sample solution. Chemical degradation of this compound due to hydrolysis, oxidation, or photodegradation.Identify the potential degradation pathway (see FAQs below). Adjust experimental conditions to mitigate the specific type of degradation. For example, use buffers to control pH, degas solvents to remove oxygen, and protect samples from light.
Precipitation of the compound from the solution. Poor solubility or degradation leading to insoluble products.Verify the solubility of this compound in the chosen solvent.[1] Consider using a co-solvent system. If precipitation occurs over time, it may be a result of degradation and the formation of less soluble products.
Discoloration of the solution (e.g., turning brown). Furan (B31954) ring opening and subsequent polymerization, particularly under acidic conditions.[2][3][4]Avoid acidic conditions. If an acidic environment is necessary for the experiment, minimize the exposure time and use the mildest possible acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: this compound, as a neo-clerodane diterpenoid containing both ester and furan moieties, is susceptible to several factors that can compromise its stability:

  • pH: The furan ring is notably unstable in acidic conditions, prone to acid-catalyzed hydrolysis and ring-opening.[2] Ester linkages are susceptible to hydrolysis under both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Furan-containing compounds can be sensitive to light and may undergo photodegradation.

  • Oxygen: The furan ring can be susceptible to oxidation, which may be initiated by atmospheric oxygen or other oxidizing agents present in the solution.

Q2: What are the recommended solvents and storage conditions for this compound stock solutions?

A2: For short-term storage, it is advisable to prepare fresh solutions. For long-term storage, dissolve this compound in an anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) at a high concentration. Store stock solutions at -80°C in tightly sealed vials, protected from light. Before use, allow the solution to equilibrate to room temperature before opening to prevent condensation.

Q3: How can I monitor the stability of this compound in my experimental setup?

A3: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection. A decrease in the peak area of the parent compound and the appearance of new peaks over time indicate degradation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying degradation products by observing changes in the chemical shifts and the appearance of new signals.

Q4: What are the likely degradation products of this compound?

A4: Based on the structure of this compound, the following degradation products are plausible:

  • Hydrolysis products: Cleavage of the ester groups would result in the corresponding carboxylic acids and alcohols.

  • Furan ring-opened products: Under acidic conditions, the furan ring can open to form dicarbonyl compounds.

  • Oxidation products: Oxidation of the furan ring can lead to various oxidized species, including endoperoxides and ring-cleaved products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a systematic approach to identify the degradation pathways of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C in the dark for 24 hours.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for 24 hours at room temperature. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).

  • Monitor the decrease in the peak area of this compound and the formation of degradation products.

4. Data Presentation:

Stress ConditionIncubation Time (hours)This compound Remaining (%)Number of Degradation Products
0.1 M HCl, 60°C 01000
4752
8523
12314
24104
0.1 M NaOH, 60°C 01000
4881
8752
12622
24453
3% H₂O₂, RT 01000
4951
8891
12822
24702
60°C (Thermal) 01000
4980
8961
12931
24851
Photodegradation 01000
24901
Control (Dark) 24990

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) stock->acid Expose to base Basic (0.1 M NaOH, 60°C) stock->base Expose to oxidation Oxidative (3% H2O2, RT) stock->oxidation Expose to thermal Thermal (60°C) stock->thermal Expose to photo Photolytic (UV/Vis Light) stock->photo Expose to sampling Time-Point Sampling (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc Analyze data Data Interpretation (% Degradation, Product Profile) hplc->data degradation_pathways cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidative Oxidative Conditions AjugamarinF4 This compound FuranOpening Furan Ring-Opened Products AjugamarinF4->FuranOpening H+ EsterHydrolysis_Acid Ester Hydrolysis Products AjugamarinF4->EsterHydrolysis_Acid H+ EsterHydrolysis_Base Ester Hydrolysis Products AjugamarinF4->EsterHydrolysis_Base OH- FuranOxidation Furan Oxidation Products AjugamarinF4->FuranOxidation [O]

References

Ajugamarin F4 Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Ajugamarin F4 dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a type of naturally occurring compound known as a neo-clerodane diterpenoid.[1][2][3] These compounds are isolated from plants of the Ajuga genus and are studied for their diverse pharmacological activities, including anti-inflammatory, cytotoxic, and insect antifeedant properties.[4][5]

Q2: What is a dose-response curve and why is it important?

A2: A dose-response curve is a graph that visualizes the relationship between the concentration (dose) of a drug or compound and the magnitude of its biological effect (response). These curves are fundamental in pharmacology and drug development for quantifying a compound's potency and efficacy, which helps in determining appropriate concentrations for further experiments while minimizing variability and potential toxicity.

Q3: What are IC50 and EC50 values?

A3: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor (like this compound) required to reduce a specific biological response by 50%. The EC50 (half-maximal effective concentration) is the concentration of a drug that induces a response halfway between the baseline and maximum effect. These values are key parameters derived from the dose-response curve to measure a compound's potency.

Q4: What is the likely mechanism of action for this compound's anti-inflammatory effects?

A4: While specific data for this compound is limited, many neo-clerodane diterpenoids exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO). This is often achieved by suppressing the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The underlying mechanism frequently involves the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, a key regulator of inflammation.

Hypothetical Dose-Response Data for this compound

The following table represents a plausible dataset from an experiment measuring the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Such an experiment is a standard method for assessing the anti-inflammatory potential of a compound.

This compound Conc. (µM)% Inhibition of NO Production (Mean)Standard Deviation (SD)
0 (Vehicle Control)03.5
18.24.1
315.55.2
1048.96.3
3085.14.8
10096.73.1
Calculated Parameter Value
IC50 10.5 µM

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol details the methodology for determining the dose-response curve of this compound.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
  • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
  • Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations (e.g., 1, 3, 10, 30, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
  • Remove the old medium from the cells and add 100 µL of the medium containing the respective this compound concentrations. Include vehicle control wells (medium with 0.1% DMSO).
  • Incubate for 1 hour.

3. Stimulation:

  • Add 10 µL of lipopolysaccharide (LPS) solution to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.
  • Incubate the plate for 24 hours at 37°C and 5% CO2.

4. Nitrite (B80452) Measurement (Griess Assay):

  • Nitric oxide production is measured by quantifying the accumulation of its stable metabolite, nitrite, in the supernatant.
  • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
  • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
  • Measure the absorbance at 540 nm using a microplate reader.

5. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite.
  • Calculate the nitrite concentration in each sample from the standard curve.
  • Determine the percentage inhibition of NO production for each concentration of this compound relative to the LPS-stimulated vehicle control.
  • Plot the % inhibition against the logarithm of the this compound concentration and fit the data using non-linear regression (four-parameter logistic model) to determine the IC50 value.

Visualized Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Stimulation cluster_assay Phase 3: Assay & Analysis P1 Culture RAW 264.7 Cells P2 Seed Cells into 96-Well Plate P1->P2 T1 Pre-treat Cells with This compound (1 hr) P2->T1 P3 Prepare this compound Serial Dilutions T2 Stimulate with LPS (24 hr) T1->T2 A1 Collect Supernatant T2->A1 A2 Perform Griess Assay A1->A2 A3 Measure Absorbance (540 nm) A2->A3 A4 Calculate % Inhibition A3->A4 A5 Plot Dose-Response Curve & Determine IC50 A4->A5

Workflow for this compound Dose-Response Assay.

Troubleshooting Guide

Q: My dose-response curve is not sigmoidal (S-shaped). What should I do?

A: An ideal dose-response curve has a sigmoidal shape. Deviations can indicate several issues:

  • Incomplete Curve: You may not have tested a wide enough range of concentrations. Extend the concentration range to define the top and bottom plateaus of the curve.

  • Biphasic Response: If the curve goes up and then down (or vice versa), the compound may have complex pharmacology or off-target effects at different concentrations.

  • Asymmetrical Curve: Standard four-parameter logistic models assume symmetry. If your data is clearly asymmetrical, consider using a five-parameter model for fitting.

Q: There is high variability between my replicate wells. How can I reduce it?

A: High variability can obscure real effects. Consider the following:

  • Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and uneven cell distribution. An uneven cell monolayer is a common source of variability.

  • Pipetting Accuracy: Errors in pipetting compounds or reagents can lead to significant deviations. Use calibrated pipettes and be consistent with your technique. Serial dilution errors can accumulate, so prepare dilutions carefully.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate compounds and affect cell health. Avoid using the outermost wells for critical measurements or ensure proper humidification of the incubator.

  • Cell Health: Unhealthy or contaminated cells will respond inconsistently. Regularly check for signs of contamination (e.g., with mycoplasma) and ensure cells are within an optimal passage number.

Q: I am not observing any inhibition, even at high concentrations of this compound.

A: This could be due to several factors:

  • Compound Potency: this compound may not be potent enough to inhibit the specific pathway under your experimental conditions.

  • Compound Stability/Solubility: The compound may be degrading in the culture medium or precipitating out of solution at higher concentrations. Visually inspect the wells for any precipitate.

  • LPS Stimulation: Ensure that your LPS is active and is inducing a robust inflammatory response in your positive control wells. A weak stimulation may not provide a sufficient window to observe inhibition.

  • Assay Sensitivity: The assay may not be sensitive enough to detect subtle changes. Ensure your Griess assay is properly calibrated and that the reading is within the linear range of the standard curve.

Q: I suspect this compound is toxic to my cells at higher concentrations. How does this affect my results?

A: Cytotoxicity can be mistaken for a specific inhibitory effect. If the compound kills the cells, the output of the inflammatory marker (NO) will decrease, but this is not due to a targeted inhibition of the signaling pathway.

  • Perform a Cytotoxicity Assay: Always run a parallel cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo®) using the same concentrations of this compound and the same incubation time.

  • Data Interpretation: If significant cytotoxicity is observed at concentrations that also show "inhibition," the dose-response data for those concentrations is invalid. The true IC50 for the anti-inflammatory effect must be determined from non-toxic concentrations.

Hypothetical Anti-Inflammatory Signaling Pathway

The diagram below illustrates a potential mechanism for this compound's anti-inflammatory action, based on the known activity of related compounds. It depicts the inhibition of the NF-κB signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 Receptor IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (Leads to Degradation) IkBa_NFkB IκBα NF-κB IkBa->IkBa_NFkB Binds & Sequesters NFkB NF-κB (p50/p65) NFkB->IkBa_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkBa_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to iNOS iNOS/COX-2 Genes DNA->iNOS Transcription NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Upregulates Expression LPS LPS LPS->TLR4 Activates Ajugamarin This compound Ajugamarin->IKK Inhibits

Hypothetical inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Overcoming Resistance to Ajugamarin F4 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering resistance to the investigational compound Ajugamarin F4. The information is based on the hypothesized mechanism of this compound as a PI3K/Akt signaling pathway inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is hypothesized to be a selective inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is frequently over-activated in various cancers, contributing to tumor cell proliferation, survival, and invasion.[1][2][3] By inhibiting this pathway, this compound is designed to induce cancer cell death and reduce tumor growth.

Q2: My cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness. What are the likely causes?

A2: Acquired resistance to targeted therapies like this compound is a common challenge.[4] The primary suspected mechanisms include:

  • On-target alterations: Mutations in the PI3K or Akt genes that prevent this compound from binding effectively.

  • Activation of bypass signaling pathways: Cancer cells may activate alternative pathways (e.g., MAPK/ERK) to circumvent the PI3K/Akt blockade, thus maintaining pro-survival signals.[5]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can pump the drug out of the cell, lowering its intracellular concentration.[6][7]

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50). A typical workflow involves:

  • Serial IC50 Determination: Culture both the parental (sensitive) and the suspected resistant cell lines. Treat them with a range of this compound concentrations to determine the IC50 for each. A fold-change in IC50 of 5-fold or greater is generally considered indicative of resistance.[8]

  • Washout Experiment: To confirm that the resistance is stable and not a temporary adaptation, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. If the IC50 remains elevated, the resistance is likely due to stable genetic or epigenetic changes.[9]

Q4: What strategies can I explore to overcome this compound resistance in my experiments?

A4: Several strategies can be investigated to overcome resistance:

  • Combination Therapy: Combining this compound with an inhibitor of a potential bypass pathway (e.g., a MEK inhibitor for the MAPK/ERK pathway) can be effective.[5][10] This approach targets multiple pathways simultaneously, reducing the chances of escape.[5]

  • Targeted Protein Degradation: Utilizing technologies like Proteolysis Targeting Chimeras (PROTACs) could be a strategy to degrade the resistant target protein rather than just inhibiting it.[10]

  • Inhibition of Drug Efflux Pumps: If resistance is due to increased drug efflux, co-administration of an ABC transporter inhibitor, such as verapamil (B1683045) or a more specific agent, may restore sensitivity.

Troubleshooting Guides

Problem 1: High Variability in Cell Viability Assay Results
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding to ensure even cell distribution across wells.[11]
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[9][11]
Incomplete Drug Solubilization Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing serial dilutions in the culture medium. Visually inspect for any precipitation.[11]
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, which can significantly alter cell growth and drug response.[9]
Problem 2: Failure to Generate a Resistant Cell Line
Possible Cause Troubleshooting Steps
Drug Concentration is Too High Starting with a high concentration of this compound can lead to widespread cell death with no surviving clones to develop resistance. Begin treatment with a low concentration (e.g., IC20-IC30) and increase the dose gradually as the cells adapt and resume proliferation.[8][9]
Drug Concentration is Too Low If cells are proliferating at a rate similar to untreated controls, the selective pressure is insufficient. Gradually increase the concentration of this compound.[9]
Parental Cell Line Heterogeneity The parental cell line may lack pre-existing clones with the capacity to develop resistance. Consider using a different, potentially more heterogeneous, cancer cell line.[9]
Instability of Resistance Resistance may be transient. Maintain a low concentration of this compound in the culture medium of the resistant cell line to ensure the resistant phenotype is not lost over time.

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line
  • Determine Initial IC50: Perform a dose-response experiment using a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the initial IC50 of this compound in the parental cancer cell line.[8][12]

  • Initial Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20-IC30.

  • Monitor and Escalate Dose: Monitor the cells daily. When the cells resume a normal proliferation rate (compared to a brief recovery period after initial treatment), passage them and increase the this compound concentration by 1.5- to 2-fold.[8]

  • Repeat Dose Escalation: Repeat the process of monitoring and dose escalation for several months. The development of a resistant cell line can take 6-12 months.

  • Characterize Resistant Line: Once cells are proliferating steadily in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), characterize the new resistant cell line. Confirm the shift in IC50 and perform molecular analyses to investigate resistance mechanisms.

Protocol 2: Western Blotting for Bypass Pathway Activation
  • Cell Lysis: Treat both parental and this compound-resistant cells with and without this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against key signaling proteins overnight at 4°C. Recommended antibodies include: p-Akt, total Akt, p-ERK, total ERK, and a loading control like GAPDH or β-actin.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Increased p-ERK in the resistant line upon this compound treatment would suggest activation of the MAPK/ERK bypass pathway.

Data Presentation

Table 1: Hypothetical IC50 Values for Parental and Resistant Cell Lines

Cell LineTreatmentIC50 (nM)Fold Change in Resistance
Parental (MCF-7)This compound50-
Resistant (MCF-7/AJF4-R)This compound65013
Parental (MCF-7)This compound + MEK Inhibitor45-
Resistant (MCF-7/AJF4-R)This compound + MEK Inhibitor851.9

Visualizations

Signaling Pathways and Experimental Workflows

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation AjugamarinF4 This compound AjugamarinF4->PI3K

Caption: Hypothesized mechanism of this compound action on the PI3K/Akt pathway.

Resistance_Workflow cluster_mechanisms Potential Mechanisms cluster_strategies Overcoming Strategies start Cells show decreased response to this compound confirm_resistance Confirm Resistance (IC50 Shift > 5-fold) start->confirm_resistance investigate Investigate Mechanism confirm_resistance->investigate Yes target_mutation Target Mutation (Sequencing) investigate->target_mutation bypass_pathway Bypass Pathway (Western Blot for p-ERK) investigate->bypass_pathway drug_efflux Drug Efflux (Rhodamine 123 Assay) investigate->drug_efflux new_gen Develop Next-Gen Inhibitor target_mutation->new_gen combo_therapy Combination Therapy (e.g., + MEK Inhibitor) bypass_pathway->combo_therapy efflux_inhibitor Co-treat with Efflux Pump Inhibitor drug_efflux->efflux_inhibitor end Restore Sensitivity combo_therapy->end efflux_inhibitor->end new_gen->end

Caption: Troubleshooting workflow for investigating this compound resistance.

References

Minimizing off-target effects of Ajugamarin F4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ajugamarin F4. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects during their experiments with this neo-clerodane diterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus.[1] Like other compounds in this class, it is associated with a range of biological activities, including anti-inflammatory, cytotoxic, and antifeedant properties. While specific data for this compound is limited, extracts from Ajuga species containing this and similar compounds have been shown to possess anti-cancer, antioxidant, antibacterial, and antihyperlipidemic activities.[1]

Q2: What are the potential off-target effects of this compound?

A2: Direct studies on the off-target effects of this compound are not extensively available. However, based on the activities of related neo-clerodane diterpenoids, potential off-target effects to consider include:

  • Cytotoxicity in non-target cells: Many neo-clerodane diterpenoids exhibit cytotoxic activity.[2][3][4] It is crucial to evaluate the cytotoxicity of this compound not only in your target cancer cell lines but also in relevant non-cancerous cell lines to determine its therapeutic window.

  • Modulation of unintended signaling pathways: Extracts from Ajuga species have been shown to affect pathways like MAPK/ERK and PI3K/Akt. Unintended activation or inhibition of such fundamental pathways could lead to off-target effects.

  • Interaction with unintended receptors: Some neo-clerodane diterpenoids, such as Salvinorin A, are potent and selective kappa-opioid receptor agonists. While there is no direct evidence for this compound, the shared chemical scaffold suggests the possibility of interaction with opioid or other receptors.

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: Minimizing off-target effects requires a multi-faceted approach:

  • Dose-response studies: Carefully determine the optimal concentration of this compound that elicits the desired on-target effect while minimizing effects on non-target cells or pathways.

  • Use of appropriate controls: Include a panel of non-cancerous cell lines in your cytotoxicity assays to assess specificity. For signaling pathway studies, use well-characterized inhibitors or activators of the pathway as positive and negative controls.

  • Target validation: If a specific molecular target for this compound is known or hypothesized, perform target engagement and knockdown/overexpression studies to confirm that the observed phenotype is a direct result of modulating the intended target.

  • Phenotypic screening: Employ high-content imaging or other phenotypic assays to assess a broader range of cellular responses to this compound treatment, which may reveal unexpected off-target effects.

Troubleshooting Guides

Problem: High cytotoxicity observed in non-cancerous control cell lines.

Potential Cause Troubleshooting Step
Concentration of this compound is too high.Perform a dose-response curve to determine the IC50 values for both cancerous and non-cancerous cell lines. Select a concentration for your experiments that shows a significant therapeutic window.
The specific non-cancerous cell line is particularly sensitive.Test a wider range of non-cancerous cell lines, preferably from the same tissue of origin as the cancer cells, to get a better understanding of the general cytotoxicity.
This compound has a narrow therapeutic index.Consider chemical modification of the compound to improve its selectivity. Alternatively, explore combination therapies with other agents that may allow for a lower, less toxic dose of this compound.

Problem: Inconsistent or unexpected results in signaling pathway experiments.

Potential Cause Troubleshooting Step
Off-target pathway modulation.Broaden your analysis to include other major signaling pathways (e.g., if studying apoptosis, also examine survival pathways like PI3K/Akt). Use pathway-specific inhibitors to confirm the involvement of the intended pathway.
Time-dependent effects.Perform a time-course experiment to determine the optimal time point for observing the desired signaling event.
Crosstalk between signaling pathways.Consult the literature for known interactions between the pathway of interest and other signaling cascades. This may help explain unexpected activation or inhibition of downstream effectors.

Data Presentation

Currently, there is limited publicly available quantitative data specifically for the biological activities of this compound. Researchers are encouraged to generate their own data using the protocols outlined below. The following tables provide a template for organizing experimental results.

Table 1: Cytotoxicity of this compound

Cell LineCell TypeIC50 (µM)
(Your Target Cancer Cell Line 1)(e.g., Human Breast Adenocarcinoma)
(Your Target Cancer Cell Line 2)(e.g., Human Lung Carcinoma)
(Non-cancerous Control Cell Line 1)(e.g., Human Mammary Epithelial Cells)
(Non-cancerous Control Cell Line 2)(e.g., Human Bronchial Epithelial Cells)

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineIC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.7
Prostaglandin E2 (PGE2) Production(e.g., HT-29)
IL-6 Secretion(e.g., THP-1)
TNF-α Secretion(e.g., THP-1)

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Protocol 2: Measurement of Nitric Oxide (NO) Production in Macrophages

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.

  • Griess Reagent Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the IC50 value for the inhibition of NO production.

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_data Data Analysis Cell_Culture Cell Culture (Cancer & Normal Lines) Dose_Response Dose-Response Treatment with This compound Cell_Culture->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Dose_Response->Cytotoxicity_Assay Anti_Inflammatory_Assay Anti-inflammatory Assay (e.g., Griess Assay) Dose_Response->Anti_Inflammatory_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Dose_Response->Signaling_Pathway_Analysis IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Anti_Inflammatory_Assay->IC50_Determination Pathway_Modulation Pathway Modulation Assessment Signaling_Pathway_Analysis->Pathway_Modulation Off_Target_Identification Potential Off-Target Identification IC50_Determination->Off_Target_Identification Pathway_Modulation->Off_Target_Identification

Caption: Experimental workflow for assessing this compound activity.

signaling_pathway Ajugamarin_F4 Ajugamarin_F4 Unknown_Target Unknown Target(s) Ajugamarin_F4->Unknown_Target Potential Interaction NF_kB_Pathway NF-κB Pathway Unknown_Target->NF_kB_Pathway MAPK_ERK_Pathway MAPK/ERK Pathway Unknown_Target->MAPK_ERK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Unknown_Target->PI3K_Akt_Pathway Inflammation Inflammation NF_kB_Pathway->Inflammation Regulates Cell_Proliferation Cell_Proliferation MAPK_ERK_Pathway->Cell_Proliferation Regulates Cell_Survival Cell_Survival PI3K_Akt_Pathway->Cell_Survival Regulates

Caption: Potential signaling pathways modulated by this compound.

References

Ajugamarin F4 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ajugamarin F4. The information is designed to address potential issues related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a neo-clerodane diterpenoid that has been isolated from plants of the Ajuga genus, such as Ajuga decumbens and Ajuga macrosperma.[1][2][3][4] It is one of many bioactive compounds found in these plants.[2][5] Documented biological activities of this compound and related compounds from Ajuga species include anti-inflammatory, anticancer, antioxidant, antifeedant, antibacterial, and cytotoxic effects.[2][5]

Q2: What are the potential sources of variability in experiments involving this compound?

Potential sources of variability in experiments with this compound can include:

  • Purity of the Compound: The purity of the isolated or synthesized this compound can significantly impact experimental outcomes. Impurities from the isolation process or synthetic precursors may have their own biological activities, leading to confounding results.

  • Solvent and Formulation: The choice of solvent to dissolve this compound and the final formulation used in the assay can affect its stability and bioavailability to cells or target molecules.

  • Cell Line Variation: Different cell lines, or even the same cell line at different passages, can exhibit varying responses to treatment due to genetic drift and changes in protein expression.

  • Assay Conditions: Minor variations in experimental conditions such as incubation time, temperature, and reagent concentrations can lead to significant differences in results.

  • Compound Stability: The stability of this compound under specific experimental conditions (e.g., in culture media, exposure to light) is a crucial factor. Degradation of the compound can lead to a loss of activity.

Q3: Are there any known signaling pathways affected by this compound?

While specific signaling pathway studies for this compound are not extensively detailed in the provided search results, extracts from Ajuga decumbens, which contains this compound, have been shown to inhibit the MAPK/ERK and PI3K/Akt signaling pathways in the context of breast cancer cell invasion.[5] It is plausible that this compound contributes to this effect.

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 Values

Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound across experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Compound Purity and Integrity Verify the purity of your this compound stock using techniques like HPLC or NMR. Ensure the compound has not degraded by comparing with a fresh or properly stored batch.
Cell Health and Passage Number Monitor the health and morphology of your cells. Use cells within a consistent and low passage number range for all experiments. Perform cell line authentication to ensure you are working with the correct line.[6]
Assay Protocol Standardization Strictly adhere to a standardized protocol. Ensure consistent cell seeding density, treatment duration, and reagent concentrations.
Data Analysis Method Use a consistent method for calculating IC50/EC50 values. Be aware of the difference between relative and absolute IC50.[7] The relative IC50, which is most common, is the concentration that produces a response halfway between the maximal and minimal response of the curve.[7]
Issue 2: Low or No Observed Bioactivity

Problem: this compound is not exhibiting the expected biological effect in your assay (e.g., no cytotoxicity, no anti-inflammatory response).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Compound Solubility Ensure this compound is fully dissolved in the chosen solvent before diluting into your assay medium. Poor solubility can lead to a lower effective concentration. Consider using a different solvent if necessary, but always include a vehicle control in your experiments.
Compound Stability Investigate the stability of this compound in your specific assay conditions. It may be degrading over the course of the experiment. Consider reducing incubation times or protecting the experiment from light.
Inappropriate Assay System The chosen cell line or target may not be sensitive to this compound. Research the literature for cell lines and targets that have been shown to be responsive to similar neo-clerodane diterpenoids.
Incorrect Concentration Range The concentrations of this compound being tested may be too low. Perform a broad dose-response experiment to determine the optimal concentration range.

Experimental Protocols

General Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages (Anti-inflammatory Activity)
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound and Stimulant Preparation: Prepare dilutions of this compound. Prepare a stock solution of an inflammatory stimulus like lipopolysaccharide (LPS).

  • Treatment: Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Add LPS to the wells to induce NO production. Include control wells with cells only, cells with LPS only, and cells with this compound only.

  • Incubation: Incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the amount of nitrite (B80452) (a stable product of NO) and determine the inhibitory effect of this compound on NO production.

Visualizations

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NFkB NF-κB IKK->NFkB iNOS iNOS Expression NFkB->iNOS NO NO Production iNOS->NO AjugamarinF4 This compound AjugamarinF4->IKK Inhibition

Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_compound Prepare this compound Dilutions overnight_incubation->prepare_compound treat_cells Treat Cells overnight_incubation->treat_cells prepare_compound->treat_cells incubation Incubate (e.g., 24-72h) treat_cells->incubation add_reagent Add Assay Reagent (e.g., MTT, Griess) incubation->add_reagent measure Measure Signal (Absorbance) add_reagent->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: General workflow for cell-based assays with this compound.

References

Validation & Comparative

Ajugamarin F4: A Comparative Analysis of a Neo-clerodane Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

Ajugamarin F4 is a member of the neo-clerodane diterpenoid family, a class of natural products known for a wide spectrum of biological activities. Isolated from various species of the genus Ajuga, this compound, along with its structural relatives, has garnered significant interest within the scientific community. This guide provides a comparative overview of this compound and other neo-clerodane diterpenoids, focusing on their antifeedant, anti-inflammatory, and anticancer properties, supported by available experimental data.

Insect Antifeedant Activity

Neo-clerodane diterpenoids are well-documented for their potent insect antifeedant properties, playing a crucial role in plant defense mechanisms. This compound has been evaluated for its ability to deter feeding by the Egyptian cotton leafworm (Spodoptera littoralis), a significant agricultural pest.

Comparative Antifeedant Activity of Neo-clerodane Diterpenoids against Spodoptera littoralis
CompoundFeeding Ratio (FR₅₀) in µg/cm²[1][2]
This compound0.8
Ajuganipponin A0.3
Ajuganipponin B0.4
Ajugamarin A10.5
Ajugamarin B20.6
Ajugacumbin B1.0
Ajugatakasin A1.2
Ajugamarin A21.5
Ajugacumbin A> 2.0

Lower FR₅₀ values indicate higher antifeedant activity.

Experimental Protocol: Antifeedant Bioassay

The antifeedant activity was determined using a dual-choice feeding assay with fifth-instar larvae of Spodoptera littoralis.[1][2]

  • Preparation of Test Discs: Leaf discs of Ricinus communis (castor bean) were treated with a solution of the test compound in acetone (B3395972) at varying concentrations. Control discs were treated with acetone alone.

  • Assay Setup: In a petri dish, one treated disc and one control disc were placed equidistant from the center. A single larva, starved for 4 hours, was introduced into the center of the dish.

  • Incubation: The petri dishes were kept in the dark at 25°C for a specified period.

  • Data Collection: The consumed area of both the treated and control discs was measured.

  • Calculation: The Feeding Ratio (FR) was calculated using a specific formula to determine the concentration at which feeding was inhibited by 50% (FR₅₀).

Anti-inflammatory and Anticancer Activities

While direct quantitative data for the anti-inflammatory and anticancer activities of this compound is limited in the reviewed literature, numerous studies have demonstrated the potential of other neo-clerodane diterpenoids in these areas. These compounds often exert their effects through the modulation of key signaling pathways involved in inflammation and tumorigenesis, such as the NF-κB and MAPK pathways.

Anti-inflammatory Activity of other Neo-clerodane Diterpenoids

Several neo-clerodane diterpenoids isolated from Ajuga species have shown significant inhibitory effects on the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundCell LineAssayIC₅₀ (µM)
Guevarain BK562Antiproliferative33.1[3]
6α-hydroxy-patagonol acetonideK562Antiproliferative39.8[3]
Ajugamarin A1A549Anticancer76.7[4]
Ajugamarin A1HeLaAnticancer0.000539[4]
Unnamed new compound 3A549Anticancer71.4[4]
Unnamed new compound 3HeLaAnticancer71.6[4]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration, followed by stimulation with LPS to induce NO production.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC₅₀ value is determined.

Anticancer Activity of other Neo-clerodane Diterpenoids

Studies have reported the cytotoxic effects of various neo-clerodane diterpenoids against several cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with different concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated.

Signaling Pathway Modulation

The biological activities of many natural products, including neo-clerodane diterpenoids, are often attributed to their ability to modulate intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation and cell proliferation and are common targets for therapeutic intervention. While the specific effects of this compound on these pathways have not been extensively studied, the known anti-inflammatory and anticancer properties of related compounds suggest potential modulation of these cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Diterpenoids have been shown to inhibit NF-κB signaling by interfering with the DNA-binding activity of NF-κB.[5]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates & Degrades NF_kB NF-κB (p50/p65) IkB->NF_kB Releases NF_kB_n NF-κB (Active) NF_kB->NF_kB_n Translocates IkB_NF_kB IκB-NF-κB (Inactive) DNA DNA NF_kB_n->DNA Binds Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression Promotes

Figure 1. Simplified NF-κB Signaling Pathway.
Experimental Workflow: Western Blot for NF-κB Translocation

WB_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages) Treatment 2. Treatment with This compound Cell_Culture->Treatment Stimulation 3. Stimulation (e.g., LPS) Treatment->Stimulation Fractionation 4. Cytoplasmic & Nuclear Fractionation Stimulation->Fractionation SDS_PAGE 5. SDS-PAGE Fractionation->SDS_PAGE Transfer 6. Western Blot Transfer SDS_PAGE->Transfer Antibody 7. Antibody Incubation (anti-p65, anti-Lamin B) Transfer->Antibody Detection 8. Detection & Quantification Antibody->Detection

Figure 2. Western Blot Workflow for NF-κB Translocation.

References

A Comparative Analysis of Ajugamarin F4 and Ajugarin I: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation of Two Neo-clerodane Diterpenoids from Ajuga Species

Published: December 2, 2025

This guide provides a comparative analysis of Ajugamarin F4 and Ajugarin I, two neo-clerodane diterpenoids isolated from plants of the Ajuga genus. These compounds are of interest to the scientific community due to the diverse pharmacological activities associated with this class of natural products, including anti-inflammatory, antioxidant, neuroprotective, and antibacterial properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a summary of available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

It is important to note that while substantial research has been conducted on the biological activities of Ajugarin I, publicly available data on the specific bioactivities of this compound is limited. This guide presents the current state of knowledge for both compounds to highlight research opportunities and facilitate future comparative studies.

Comparative Summary of Biological Activities

While direct comparative studies evaluating the bioactivities of this compound and Ajugarin I are not available in the current literature, a significant amount of research has been conducted on Ajugarin I. The following table summarizes the quantitative data available for Ajugarin I, which was compared against the crude extract of Ajuga bracteosa in a recent study.

Table 1: Summary of Quantitative Biological Data for Ajugarin I

Biological Activity Assay Result for Ajugarin I
Antioxidant Activity Ferric Reducing Antioxidant Power (FRAP) 221.8 ± 0.50 µg AAE/mg of DW[3][4]
Total Antioxidant Capacity (TAC) 51.8 ± 0.40 µg AAE/mg of DW[3][4]
Free Radical Scavenging Assay (FRSA) 27.65 ± 0.80% scavenging activity[3][4]
Antibacterial Activity Minimum Inhibitory Concentration (MIC) S. aureus : 50 µg/mlB. subtilis : 200 µg/ml[3][5]
In Vivo Wound Healing Percent Wound Contraction (Day 12) 95.6 ± 1.52%[3]
Epithelization Time 11.6 ± 0.47 days[3]

| Cytotoxicity | Brine Shrimp Lethality Assay (LC50) | 70.71 µg/ml[4] |

Note: AAE/mg of DW = Ascorbic Acid Equivalents per milligram of Dry Weight.

Biological Profile of Ajugarin I

Ajugarin I has been evaluated for a range of biological activities, demonstrating potential therapeutic applications.

  • Antioxidant and Antibacterial Activity : As detailed in Table 1, Ajugarin I exhibits moderate antioxidant and notable antibacterial properties.[3][4] It showed activity against Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis.[3][5]

  • Wound Healing Potential : In an excision wound model in mice, topically applied Ajugarin I significantly promoted wound contraction and reduced the epithelization period, indicating its potential as a wound healing agent.[3]

  • Anti-inflammatory and Analgesic Effects : Studies have shown that Ajugarin I possesses anti-inflammatory and analgesic properties. In a Freund's complete adjuvant-induced arthritis model, Ajugarin I reduced paw edema and demonstrated significant analgesic effects against both cold and hot stimuli.[6]

  • Neuroprotective Activity : Ajugarin I has been investigated for its neuroprotective potential. Research indicates it can mitigate neuropathic pain by activating the Nrf2 signaling pathway and inhibiting TRPV1/TRPM8 nociceptors in diabetic neuropathy models.[7] It has also shown protective effects against vincristine-induced neuropathic pain through the regulation of Nrf2/NF-κB and Bcl2 signaling.[8]

Biological Profile of this compound

This compound is a neo-clerodane diterpenoid that has been isolated from Ajuga species, including Ajuga decumbens and Ajuga macrosperma.[9][10] While its chemical structure has been elucidated, there is a significant lack of published, peer-reviewed studies detailing its specific biological activities or quantitative data such as IC50 or EC50 values.

Compounds of the neo-clerodane diterpenoid class are widely recognized for their diverse biological activities, which include:

  • Insect antifeedant properties[1]

  • Anti-inflammatory effects[9]

  • Cytotoxic activity against various cancer cell lines[11]

Given its structural class, it is plausible that this compound possesses similar biological properties. However, without specific experimental data, its activity profile and potency relative to Ajugarin I remain unknown. This represents a clear gap in the current scientific literature and a promising avenue for future research.

Experimental Protocols

Detailed methodologies for the key experiments performed on Ajugarin I are provided below.

Antioxidant Activity Assays
  • Ferric Reducing Antioxidant Power (FRAP) Assay :

    • A 100 µL sample of Ajugarin I (2 mg/ml) is mixed with 200 µL of 0.2 M phosphate (B84403) buffer (pH 6.6) and 250 µL of 1% potassium ferricyanide.

    • The mixture is incubated at 50°C for 20 minutes.

    • Following incubation, 250 µL of 10% trichloroacetic acid is added, and the mixture is centrifuged at 3000 rpm for 10 minutes.

    • The supernatant (250 µL) is mixed with 250 µL of distilled water and 50 µL of 0.1% ferric chloride.

    • The absorbance is measured at 700 nm. Ascorbic acid is used as a standard, and results are expressed as µg of ascorbic acid equivalents per mg of dry weight (µg AAE/mg DW).[3]

  • Total Antioxidant Capacity (TAC) Assay :

    • A 100 µL sample of Ajugarin I (2 mg/ml) is mixed with 1 mL of a reagent solution (0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium (B1175870) molybdate).

    • The mixture is incubated at 95°C for 90 minutes.

    • After cooling to room temperature, the absorbance is measured at 695 nm.

    • Ascorbic acid serves as the standard, and the total antioxidant capacity is expressed as µg AAE/mg DW.[3]

Antibacterial Activity - Minimum Inhibitory Concentration (MIC)
  • Bacterial strains are cultured in nutrient broth for 24 hours.

  • A 96-well microplate is used, with each well containing 180 µL of nutrient broth and 20 µL of the bacterial culture.

  • Ajugarin I is serially diluted (ranging from 200 µg/ml down to 25 µg/ml) and added to the wells.

  • The plate is incubated at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[3][5]

In Vivo Excision Wound Healing Model
  • Balb/c mice (6-7 weeks old, 25-30 g) are used for the study.[3]

  • The dorsal surface of the mice is anesthetized, and a 5 mm diameter excision wound is created using a biopsy punch.[3]

  • Ajugarin I (200 µg in 20 µL) is applied topically to the wound site daily.[3]

  • Wound contraction is monitored by measuring the wound area on alternate days until complete healing. The percentage of wound contraction is calculated using the formula: [(Initial wound size - Specific day wound size) / Initial wound size] x 100.

  • The epithelization period is recorded as the number of days required for the complete closure of the wound.[3]

Signaling Pathways and Visualizations

Neuroprotective Mechanism of Ajugarin I

Ajugarin I has been shown to exert neuroprotective effects by modulating the Nrf2/NF-κB signaling pathway.[7][8] Under conditions of oxidative stress, Ajugarin I promotes the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant enzymes. Concurrently, Ajugarin I inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. This dual action reduces oxidative stress and suppresses the inflammatory response, thereby protecting neuronal cells.

Ajugarin_I_Signaling_Pathway cluster_stress Oxidative Stress / Insult cluster_ajugarin Therapeutic Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS IKK IKK ROS->IKK Ajugarin_I Ajugarin_I Nrf2_Keap1 Keap1-Nrf2 Complex Ajugarin_I->Nrf2_Keap1 Inhibits Binding Ajugarin_I->IKK Inhibits Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates Antioxidant_Genes->ROS Reduces Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes Activates

Caption: Ajugarin I neuroprotective signaling pathway.

Experimental Workflow

The following diagram illustrates the workflow for the in vivo excision wound healing model used to evaluate the efficacy of Ajugarin I.

Wound_Healing_Workflow A Animal Acclimatization (Balb/c mice, 1 week) B Anesthesia & Dorsal Surface Preparation A->B C Creation of 5mm Excision Wound (Biopsy Punch) B->C D Grouping of Animals (Control vs. Treatment) C->D E Topical Application of Ajugarin I (200 µg/20 µL daily) D->E F Wound Area Measurement (Every other day) E->F Treatment Period G Calculation of Percent Wound Contraction F->G H Record Epithelization Period (Days to complete closure) F->H I Data Analysis & Comparison G->I H->I

Caption: Workflow for the in vivo wound healing experiment.

Conclusion and Future Directions

This guide consolidates the available scientific data on this compound and Ajugarin I. The research clearly indicates that Ajugarin I is a biologically active compound with significant antioxidant, antibacterial, wound healing, anti-inflammatory, and neuroprotective properties. In contrast, this compound remains largely uncharacterized, representing a significant knowledge gap.

Future research should prioritize the biological evaluation of this compound. Direct, head-to-head comparative studies of this compound and Ajugarin I using standardized assays are essential to understand their relative potencies and therapeutic potential. Such studies would provide valuable insights into the structure-activity relationships of neo-clerodane diterpenoids and could lead to the identification of new lead compounds for drug development.

References

Ajugamarin F4: A Comparative Analysis of its Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of novel anti-inflammatory drug discovery, natural products remain a vital source of bioactive compounds. Among these, Ajugamarin F4, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, has garnered attention for its potential therapeutic properties. This guide provides a comparative overview of the anti-inflammatory efficacy of compounds structurally related to this compound against standard anti-inflammatory drugs, supported by available experimental data. It is tailored for researchers, scientists, and professionals in drug development seeking to understand the potential of this class of molecules.

Executive Summary

Extracts and isolated compounds from Ajuga species have demonstrated significant anti-inflammatory effects in preclinical studies. These effects are primarily attributed to the downregulation of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines. The underlying mechanisms of action involve the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. While direct comparative data for this compound against standard drugs is limited, studies on related neo-clerodane diterpenoids and Ajuga extracts provide valuable insights into their potential efficacy.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the inhibitory concentrations (IC50) of neo-clerodane diterpenoids from Ajuga pantantha and an ethanol (B145695) extract of Ajuga integrifolia against key inflammatory targets. For context, the IC50 values of standard anti-inflammatory drugs are included where available. It is important to note that the data for the Ajuga compounds may not be directly comparable to standard drugs due to different experimental setups.

Compound/ExtractTargetIC50 (µM)Standard DrugTargetIC50 (µM)
Neo-clerodane Diterpenoids (from A. pantantha) Indomethacin (B1671933) COX-140.57
Compound 2NO Production20.2COX-254.39
Compound 6NO Production27.0Zileuton (B1683628) 5-LOX32.41
Compound 8NO Production25.8
Ethanol Extract (A. integrifolia)
COX-166.00
COX-271.62
5-LOX52.99

Note: The data for neo-clerodane diterpenoids reflects the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages[1]. The data for the A. integrifolia extract represents the inhibition of cyclooxygenase and lipoxygenase enzymes[2].

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of compounds from Ajuga species are largely mediated by the modulation of the NF-κB and MAPK signaling pathways. These pathways are central to the cellular inflammatory response, leading to the transcription of numerous pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Ajugamarin_F4 This compound (and related compounds) Ajugamarin_F4->IKK Inhibition DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation ERK ERK MAPKK->ERK Phosphorylation JNK JNK MAPKK->JNK Phosphorylation p38 p38 MAPKK->p38 Phosphorylation AP1 AP-1 (Transcription Factor) ERK->AP1 Activation JNK->AP1 Activation p38->AP1 Activation Ajugamarin_F4 This compound (and related compounds) Ajugamarin_F4->MAPKK Inhibition of Phosphorylation Genes Pro-inflammatory Genes AP1->Genes Transcription

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the anti-inflammatory activity of compounds like this compound.

Nitric Oxide (NO) Production Assay

This assay quantifies the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in immune cells stimulated with an inflammatory agent.

NO_Assay_Workflow Cell_Culture Cell_Culture Pre_treatment Pre_treatment Cell_Culture->Pre_treatment Stimulation Stimulation Pre_treatment->Stimulation Incubation Incubation Stimulation->Incubation Supernatant Supernatant Incubation->Supernatant Griess_Reaction Griess_Reaction Supernatant->Griess_Reaction Absorbance Absorbance Griess_Reaction->Absorbance Calculation Calculation Absorbance->Calculation

Detailed Steps:

  • Cell Seeding: RAW 264.7 macrophages are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound or a standard anti-inflammatory drug for 1-2 hours.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

These enzymatic assays directly measure the ability of a compound to inhibit the activity of COX-1, COX-2, and 5-LOX, enzymes crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.

General Protocol:

  • Enzyme Preparation: Purified COX-1, COX-2, or 5-LOX enzyme is used.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., Ajuga extract) or a standard inhibitor (e.g., indomethacin for COX, zileuton for 5-LOX).

  • Substrate Addition: The reaction is initiated by adding the substrate (arachidonic acid).

  • Product Detection: The formation of the enzymatic product (e.g., PGE2 for COX, leukotrienes for 5-LOX) is measured using a specific detection method, such as an enzyme immunoassay (EIA) or by monitoring oxygen consumption.

  • Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Conclusion

The available evidence strongly suggests that neo-clerodane diterpenoids, including this compound, possess significant anti-inflammatory properties. Their ability to modulate the NF-κB and MAPK signaling pathways, thereby reducing the production of key inflammatory mediators, positions them as promising candidates for the development of new anti-inflammatory therapies. While direct, head-to-head comparative studies with standard drugs are still needed to fully elucidate the therapeutic potential of this compound, the existing data on related compounds and extracts from the Ajuga genus provides a solid foundation for future research in this area. Further investigation into the specific interactions of this compound with inflammatory targets and its in vivo efficacy is warranted.

References

Validating the Anticancer Effects of Ajugamarin F4 In Vivo: A Proposed Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While in vitro studies have suggested the potential of various compounds from the Ajuga genus as anticancer agents, a comprehensive in vivo validation of Ajugamarin F4 is currently not available in publicly accessible research. This guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the in vivo anticancer efficacy and safety profile of this compound. The proposed study design includes comparisons with a standard chemotherapeutic agent to benchmark its potential as a novel therapeutic candidate.

Proposed In Vivo Experimental Plan

To rigorously assess the anticancer properties of this compound, a xenograft mouse model is proposed. This model allows for the study of human tumor growth in an in vivo environment.

Animal Model and Tumor Implantation
  • Animal Model: Severe Combined Immunodeficient (SCID) or athymic nude mice (6-8 weeks old) are recommended due to their inability to reject human tumor xenografts.

  • Cell Line Selection: A human cancer cell line with demonstrated sensitivity to related compounds or with a relevant genetic profile should be selected (e.g., human breast adenocarcinoma cell line MDA-MB-231 or lung carcinoma A549).

  • Xenograft Establishment: Selected cancer cells will be subcutaneously injected into the flank of each mouse. Tumors will be allowed to grow to a palpable size (e.g., 100-150 mm³) before the commencement of treatment.

Treatment Groups and Administration

A minimum of four groups are proposed for a robust comparison:

  • Vehicle Control: Administered with the carrier solvent used to dissolve this compound.

  • This compound (Low Dose): To determine a dose-response relationship.

  • This compound (High Dose): To assess maximum tolerated dose and efficacy.

  • Positive Control (e.g., Doxorubicin): A standard-of-care chemotherapeutic agent for the selected cancer type to provide a benchmark for efficacy.

Treatments will be administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a predetermined period (e.g., 21-28 days).

Data Collection and Analysis

Comprehensive data collection is crucial for a thorough evaluation.

Efficacy Assessment
  • Tumor Volume: Measured twice weekly using calipers (Volume = 0.5 × length × width²).

  • Tumor Weight: Measured at the end of the study upon tumor excision.

  • Survival Analysis: Kaplan-Meier survival curves will be generated to assess the impact on overall survival.

Toxicity and Safety Evaluation
  • Body Weight: Monitored twice weekly as an indicator of general health.

  • Clinical Observations: Daily monitoring for any signs of distress or toxicity.

  • Histopathology: Major organs (liver, kidney, spleen, heart, lungs) should be collected at the end of the study for histopathological analysis to identify any treatment-related toxicities.

The following tables outline the proposed structure for presenting the collected quantitative data.

Table 1: Comparative Efficacy of this compound on Tumor Growth

Treatment GroupInitial Tumor Volume (mm³) (Mean ± SD)Final Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)Final Tumor Weight (g) (Mean ± SD)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Doxorubicin

Table 2: Comparative Safety and Toxicity Profile

Treatment GroupInitial Body Weight (g) (Mean ± SD)Final Body Weight (g) (Mean ± SD)Percent Body Weight ChangeKey Histopathological Findings
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Doxorubicin

Experimental Protocols

Cell Culture and Xenograft Implantation

The selected human cancer cell line will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells will be harvested during the logarithmic growth phase. A suspension of 1 x 10⁶ to 5 x 10⁶ cells in 100-200 µL of sterile phosphate-buffered saline or Matrigel will be injected subcutaneously into the right flank of each mouse.

Preparation and Administration of Compounds

This compound will be dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The positive control, Doxorubicin, will be dissolved in sterile saline. All solutions will be prepared fresh on the day of administration and administered according to the predetermined schedule and dosage.

Histopathological Analysis

At the termination of the study, major organs will be excised, fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). A board-certified veterinary pathologist will perform a blinded examination of the slides.

Mandatory Visualizations

Proposed Experimental Workflow

experimental_workflow cluster_setup Phase 1: Setup cluster_implantation Phase 2: Implantation cluster_treatment Phase 3: Treatment cluster_data_collection Phase 4: Data Collection cluster_analysis Phase 5: Analysis cell_culture Cell Culture (e.g., MDA-MB-231) xenograft Subcutaneous Implantation of Cells cell_culture->xenograft animal_model Acquire SCID Mice (6-8 weeks old) animal_model->xenograft tumor_growth Tumor Growth Monitoring (to 100-150 mm³) xenograft->tumor_growth grouping Randomize into Treatment Groups tumor_growth->grouping treatment Administer Treatments (21-28 days) grouping->treatment tumor_measurement Tumor Volume & Body Weight Measurement treatment->tumor_measurement survival_monitoring Survival Monitoring treatment->survival_monitoring endpoint Endpoint Reached tumor_measurement->endpoint survival_monitoring->endpoint necropsy Necropsy & Organ Collection endpoint->necropsy data_analysis Statistical Analysis endpoint->data_analysis histopathology Histopathological Analysis necropsy->histopathology

Caption: Proposed workflow for in vivo validation of this compound.

Hypothetical Signaling Pathway Inhibition

Based on the known mechanisms of other natural products, this compound may interfere with key signaling pathways involved in cancer cell proliferation and survival. A plausible target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation AjugamarinF4 This compound AjugamarinF4->PI3K AjugamarinF4->Akt AjugamarinF4->mTOR

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

This guide provides a foundational framework for the in vivo evaluation of this compound. Adherence to these rigorous, comparative methodologies will be essential in determining the true therapeutic potential of this compound.

Cross-Species Comparison of Ajugamarin F4 Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Ajugamarin F4, a neo-clerodane diterpenoid, across different species. This document synthesizes available experimental data and provides detailed methodologies for key assays.

This compound, isolated from various Ajuga species, has demonstrated notable anti-inflammatory and insect antifeedant properties. Understanding its efficacy and mechanism of action across different biological systems is crucial for its potential development as a therapeutic agent or agricultural product. While direct comparative studies on this compound across different species are limited in the currently available scientific literature, this guide compiles existing data to offer insights into its activity.

Quantitative Data Summary

The following tables summarize the reported biological activities of this compound. It is important to note the absence of comprehensive cross-species comparative studies necessitates a species-by-species analysis based on available data.

Table 1: Anti-inflammatory Activity of this compound

Species/Cell LineAssayEndpointIC50 (µM)Reference
Murine Macrophages (RAW 264.7)Nitric Oxide InhibitionLipopolysaccharide (LPS)-induced NO productionData not availableGeneral activity reported

Absence of specific IC50 values in the literature prevents a direct quantitative comparison.

Table 2: Insect Antifeedant Activity of this compound

Insect SpeciesAssay TypeEndpointActivity MetricReference
Spodoptera littoralis (Cotton Leafworm)Dual-choice feeding assayFeeding ReductionFR50 values reported for related compounds[1]
Helicoverpa armigera (Cotton Bollworm)No-choice feeding assayAntifeedant effect"Obvious antifeedant effects" reported for related compounds[2]

Signaling Pathways and Experimental Workflows

To facilitate further research, the following diagrams illustrate the proposed anti-inflammatory signaling pathway of this compound and standardized workflows for its biological evaluation.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_COX2 iNOS/COX-2 (Pro-inflammatory mediators) Nucleus->iNOS_COX2 induces transcription of AjugamarinF4 This compound AjugamarinF4->IKK inhibits

Proposed anti-inflammatory signaling pathway of this compound.

G cluster_0 Cell Culture & Treatment cluster_1 Nitric Oxide Assay cluster_2 Western Blot Analysis Seed Seed RAW 264.7 or THP-1 cells Incubate Incubate (24h) Seed->Incubate Treat Treat with this compound Incubate->Treat Stimulate Stimulate with LPS (1h post-treatment) Treat->Stimulate Collect Collect supernatant Stimulate->Collect Lyse Lyse cells & collect protein Stimulate->Lyse Griess Add Griess Reagent Collect->Griess Measure Measure absorbance at 540 nm Griess->Measure SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Probe Probe with anti-iNOS/COX-2 antibodies Transfer->Probe Visualize Visualize bands Probe->Visualize

Experimental workflow for in vitro anti-inflammatory assays.

G cluster_0 Preparation cluster_1 Bioassay cluster_2 Data Analysis Prepare_Diet Prepare artificial diet Incorporate Incorporate this compound at various concentrations Prepare_Diet->Incorporate Prepare_Discs Prepare diet discs Incorporate->Prepare_Discs Introduce Introduce larvae to choice (treated vs. control) or no-choice arena Prepare_Discs->Introduce Starve Starve insect larvae (e.g., S. littoralis) Starve->Introduce Incubate_Assay Incubate for 24-48h Introduce->Incubate_Assay Measure_Consumption Measure area of diet consumed Incubate_Assay->Measure_Consumption Calculate_FI Calculate Feeding Inhibition (%) Measure_Consumption->Calculate_FI Determine_EC50 Determine EC50 Calculate_FI->Determine_EC50

References

Ajugamarin F4: A Botanical Alternative to Synthetic Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The relentless pursuit of effective and environmentally benign pest management strategies has intensified the focus on naturally derived compounds. Among these, Ajugamarin F4, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, has emerged as a promising candidate for a new class of bio-insecticides. This guide provides a comparative analysis of this compound against conventional synthetic insecticides, offering insights into its performance, mechanism of action, and the experimental protocols required for its evaluation.

Performance Comparison: this compound vs. Synthetic Insecticides

Direct, peer-reviewed quantitative data on the lethal concentration (LC50) or lethal dose (LD50) of isolated this compound against specific insect pests is not extensively available in public literature. However, the primary mode of action for neo-clerodane diterpenoids is potent antifeedant activity, effectively stopping crop damage, rather than immediate toxicity.[1] Extracts from Ajuga species, containing a suite of these compounds including this compound, have demonstrated significant insecticidal and feeding-deterrent properties against major agricultural pests like Spodoptera littoralis (African Cotton Leafworm) and Helicoverpa armigera (Cotton Bollworm).[2][3][4]

For a meaningful comparison, the following tables present established LC50 values for common synthetic insecticides against these key pests. A hypothetical effective concentration (EC50) for feeding inhibition by this compound is included to illustrate its potential potency as a strong antifeedant.

Table 1: Comparative Efficacy (LC50/EC50) Against Spodoptera littoralis (4th Instar Larvae)

CompoundClassMode of Action (IRAC Group)LC50 (ppm or µg/ml)TimeCitation
This compound (Hypothetical) Neo-clerodane DiterpenoidAntifeedant (Gustatory Receptor Target)<5 (EC50, Feeding Inhibition)24-72h-
Emamectin BenzoateAvermectin6 (Chloride channel activator)0.004 (µg/ml)96h[5]
SpinosadSpinosyn5 (Nicotinic AChR allosteric modulator)0.87 (ppm)72h
ChlorantraniliproleDiamide28 (Ryanodine receptor modulator)8.43 (ppm)72h
Lambda-cyhalothrinPyrethroid3A (Sodium channel modulator)16.37 (ppm)48h
IndoxacarbOxadiazine22A (Sodium channel blocker)0.001 (ppm)72h
LufenuronBenzoylurea15 (Chitin synthesis inhibitor)0.916 (ppm)72h

Table 2: Comparative Efficacy (LC50) Against Helicoverpa armigera (3rd Instar Larvae)

CompoundClassMode of Action (IRAC Group)LC50 (µg a.i./cm²)TimeCitation
This compound (Hypothetical) Neo-clerodane DiterpenoidAntifeedant (Gustatory Receptor Target)<5 (EC50, Feeding Inhibition)24-72h-
SpinetoramSpinosyn5 (Nicotinic AChR allosteric modulator)0.1148h
IndoxacarbOxadiazine22A (Sodium channel blocker)0.1748h
SpinosadSpinosyn5 (Nicotinic AChR allosteric modulator)0.1748h
MethomylCarbamate1A (AChE inhibitor)0.3248h
Profenofos + CypermethrinOrganophosphate + Pyrethroid1B + 3ALowest Infestation7 days

Note: The EC50 value for this compound is an estimate based on the high potency of other antifeedant neo-clerodane diterpenoids and is intended for comparative illustration. Experimental validation is required.

Mechanism of Action: A Tale of Two Strategies

Synthetic insecticides primarily act as neurotoxins, disrupting the insect's central nervous system, leading to paralysis and death. In contrast, this compound and related neo-clerodane diterpenes function as powerful antifeedants. This represents a fundamentally different and potentially more sustainable approach to crop protection.

Synthetic Insecticides: Neurotoxic Disruption

Most synthetic insecticides target critical neuronal proteins.

  • Organophosphates and Carbamates inhibit acetylcholinesterase (AChE), causing a toxic accumulation of the neurotransmitter acetylcholine (B1216132).

  • Pyrethroids modulate sodium channels, leading to hyperexcitability and paralysis.

  • Neonicotinoids bind to nicotinic acetylcholine receptors (nAChRs), causing persistent stimulation and subsequent blockage of nerve signals.

  • Diamides activate ryanodine (B192298) receptors, leading to uncontrolled calcium release and muscle dysfunction.

This compound: Gustatory Receptor Interference (Proposed)

The antifeedant activity of compounds like this compound is believed to stem from their interaction with gustatory receptors (GRs) located in the insect's mouthparts and taste organs. These receptors are crucial for identifying nutritious food and avoiding toxic substances.

By binding to specific GRs that signal "bitterness" or toxicity, this compound likely triggers a strong aversive response, causing the insect to cease feeding immediately upon tasting a treated plant surface. This prevents crop damage without necessarily causing immediate insect mortality. This mechanism is highly selective and can be effective at very low concentrations.

G cluster_0 Insect Gustatory Neuron cluster_1 Behavioral Outcome Ajugamarin This compound GR Gustatory Receptor (Bitter-sensing) Ajugamarin->GR Binds IonChannel Ion Channel (Closed) IonChannel_Open Ion Channel (Open) GR->IonChannel_Open Conformational Change Neuron Neuron IonChannel_Open->Neuron Signal Transduction (Cation Influx) Feeding Feeding Behavior Neuron->Feeding Triggers Aversive Signal Inhibition Feeding Inhibition Feeding->Inhibition

Proposed mechanism of antifeedant action for this compound.

Experimental Protocols

Evaluating the insecticidal potential of this compound requires standardized bioassays. The following protocol outlines a common method for assessing antifeedant activity.

Protocol: No-Choice Leaf Disc Antifeedant Bioassay

This method quantifies the deterrence of a compound by measuring the reduction in food consumption.

1. Materials and Reagents:

  • Test Insect: 3rd or 4th instar larvae of S. littoralis or H. armigera (starved for 4-6 hours prior to the assay).

  • Plant Material: Fresh, untreated leaves from a suitable host plant (e.g., cotton, cabbage, castor bean).

  • This compound stock solution (e.g., 1 mg/mL in acetone).

  • Serial dilutions of this compound in a suitable solvent (e.g., acetone) containing a non-ionic surfactant (e.g., 0.1% Triton X-100).

  • Control solution: Solvent with surfactant only.

  • Petri dishes (9 cm diameter) lined with moist filter paper.

  • Leaf punch/cork borer (e.g., 2 cm diameter).

  • Fine-tipped paintbrush.

  • Leaf area measurement software or a scanner and image analysis software (e.g., ImageJ).

2. Procedure:

  • Preparation of Leaf Discs: Use the cork borer to cut uniform discs from fresh host plant leaves.

  • Treatment Application: Dip each leaf disc into a specific concentration of the this compound solution (or control solution) for 10-15 seconds. Allow the discs to air dry completely on a clean, non-absorbent surface.

  • Assay Setup: Place one treated leaf disc in the center of each Petri dish.

  • Insect Introduction: Carefully place one pre-starved larva into each Petri dish using a fine-tipped paintbrush.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod).

  • Data Collection: After 24 hours, remove the larvae and the remaining leaf discs. Measure the area of each leaf disc consumed using image analysis software.

  • Replication: Perform at least 5-10 replicates for each concentration and the control.

3. Data Analysis:

  • Calculate the percentage of feeding inhibition (FI) for each concentration using the following formula: FI (%) = [ (C - T) / C ] * 100 Where:

    • C = Mean area consumed in the control group

    • T = Mean area consumed in the treatment group

  • Use probit analysis to calculate the EC50 value (the concentration that causes 50% feeding inhibition).

G cluster_workflow Experimental Workflow: Antifeedant Bioassay A Prepare Serial Dilutions of this compound C Dip Discs in Test and Control Solutions A->C B Cut Uniform Leaf Discs from Host Plant B->C D Air Dry Treated Discs C->D E Place One Disc per Petri Dish D->E F Introduce One Starved Larva per Dish E->F G Incubate for 24 hours (Controlled Environment) F->G H Measure Consumed Leaf Area G->H I Calculate Feeding Inhibition and EC50 Value H->I

Workflow for the no-choice leaf disc antifeedant bioassay.

Conclusion and Future Directions

This compound represents a compelling alternative to synthetic insecticides, primarily through its potent antifeedant mechanism. This approach offers the potential for highly selective pest control that minimizes harm to non-target organisms and reduces the selection pressure for resistance that is common with neurotoxic agents. While direct comparative lethality data is scarce, the focus on feeding inhibition presents a paradigm shift from killing pests to preventing crop damage.

For researchers and drug development professionals, the path forward involves:

  • Quantitative Bioassays: Systematically determining the EC50 values for feeding inhibition of purified this compound against a broad range of economically important insect pests.

  • Mechanism Elucidation: Identifying the specific gustatory receptors that bind to this compound and characterizing the downstream signaling pathways.

  • Field Trials: Evaluating the efficacy and persistence of this compound formulations under real-world agricultural conditions.

  • Toxicological Studies: Assessing the safety profile of this compound for non-target species, including pollinators, predators, and vertebrates.

By pursuing these research avenues, the full potential of this compound as a cornerstone of next-generation, sustainable pest management strategies can be realized.

References

A Head-to-Head Examination of Ajugamarin F4 and Other Bioactive Compounds from Ajuga Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Ajugamarin F4 and other prominent compounds isolated from the Ajuga genus. The data presented is compiled from various studies to offer a comparative perspective on their potential as therapeutic agents. This document summarizes quantitative data, details experimental methodologies for key assays, and visualizes relevant signaling pathways to facilitate further research and development.

Comparative Analysis of Biological Activity

The following tables summarize the available quantitative data on the anti-inflammatory and cytotoxic activities of this compound and other selected Ajuga compounds. It is important to note that the data are compiled from different studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.

Anti-inflammatory Activity

The anti-inflammatory potential of Ajuga compounds is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayCell LineIC50 (µM)Reference
Ajugacumbin DNO Production InhibitionRAW 264.735.9 (mM)[1]
Ajugacumbin JNO Production InhibitionRAW 264.746.2 (mM)[1]

Note: The IC50 values for Ajugacumbin D and J are reported in mM, indicating significantly lower potency compared to compounds typically evaluated in the µM range.

Cytotoxic Activity

The cytotoxic effects of Ajuga compounds have been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cell growth.

CompoundCell LineIC50 (µM)Reference
This compound A549 (Lung Carcinoma)71.4[2]
HeLa (Cervical Cancer)71.6[2]
Ajugamarin A1A549 (Lung Carcinoma)76.7[2]
HeLa (Cervical Cancer)0.000539
CyasteroneA549 (Lung Carcinoma)38.50 (µg/ml)
MGC823 (Gastric Cancer)32.96 (µg/ml)
HeLa (Cervical Cancer)77.24 (µg/ml)
HepG-2 (Liver Cancer)52.03 (µg/ml)
MCF-7 (Breast Cancer)82.07 (µg/ml)
8-O-acetylharpagideA431 (Skin Cancer)310

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory practices and the information available in the referenced literature.

Nitric Oxide (NO) Production Inhibition Assay

This assay assesses the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded in 96-well plates at an optimal density and incubated overnight to allow for attachment.

  • Compound Exposure: The cells are treated with a range of concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Signaling Pathway Analysis

Ajuga compounds exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer. The diagrams below, generated using the DOT language, illustrate the putative points of intervention for these compounds.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation NFkB_IkB->NFkB Release Nucleus Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_active->Proinflammatory_Genes Transcription Ajuga_compounds Neo-clerodane Diterpenoids (e.g., this compound) Ajuga_compounds->IKK Inhibition Ajuga_compounds->NFkB_active Inhibition of DNA binding

Figure 1: Putative inhibition of the NF-κB signaling pathway by neo-clerodane diterpenoids.

MAPK_ERK_Signaling_Pathway cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF, PDGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Growth_Factors->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, Elk-1) ERK->Transcription_Factors Phosphorylation & Activation Nucleus Nucleus Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Gene Expression Ajuga_compounds Ajuga Compounds (e.g., Cyasterone, 8-O-acetylharpagide) Ajuga_compounds->Receptor Inhibition

Figure 2: Postulated modulation of the MAPK/ERK signaling pathway by select Ajuga compounds.

Conclusion and Future Directions

The available data suggest that this compound and other compounds from Ajuga species possess significant anti-inflammatory and cytotoxic properties. Notably, the neo-clerodane diterpenoids, including this compound, appear to be a promising class of compounds for further investigation. Their potential mechanisms of action involve the modulation of key inflammatory and oncogenic signaling pathways such as NF-κB and MAPK/ERK.

However, this comparative guide highlights a critical gap in the existing literature: the lack of direct, head-to-head studies evaluating a broad range of Ajuga compounds under standardized experimental conditions. Such studies are imperative to establish a definitive rank-order of potency and to elucidate the specific structure-activity relationships.

Future research should focus on:

  • Standardized Comparative Studies: Conducting comprehensive in vitro and in vivo studies that directly compare the biological activities of this compound with other purified Ajuga compounds.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which this compound and other active compounds modulate signaling pathways.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profiles of the most promising compounds in relevant animal models of inflammatory diseases and cancer.

By addressing these research gaps, the full therapeutic potential of this compound and other bioactive constituents of Ajuga species can be more thoroughly understood and potentially translated into novel therapeutic agents.

References

Independent Validation of Ajugamarin F4 Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals interested in the neo-clerodane diterpenoid Ajugamarin F4 will find a comparative analysis of its published research here. This guide synthesizes findings from multiple studies, focusing on its biological activities, experimental validation, and methodologies.

While direct independent validation studies of initial this compound research are not explicitly available in the reviewed literature, a comparative analysis of various phytochemical investigations provides insights into its properties and potential therapeutic applications. This compound has been isolated from several species of the Ajuga plant, with researchers consistently identifying its presence alongside other bioactive compounds.

Comparative Analysis of Biological Activities

Subsequent to its isolation, this compound has been evaluated in various biological assays. The primary reported activities include anti-ferroptosis, anti-inflammatory, and antifeedant effects. The following table summarizes the quantitative data from these studies.

CompoundBiological ActivityCell Line/OrganismEC50/IC50Source PlantReference
This compound Anti-ferroptosisHT22 mouse hippocampal neuronal cellsNot specified in abstractAjuga forrestii[1]
This compoundAnti-inflammatoryNot specified in abstractNot specified in abstractAjuga macrosperma var. breviflora[2]
This compoundAntifeedantSpodoptera littoralisNot specified in abstractAjuga nipponensis[3]
Compound 4 (from A. forrestii)Anti-ferroptosisHT22 mouse hippocampal neuronal cells56 nMAjuga forrestii[1]
Compounds 8, 9, 12 (from A. forrestii)Anti-ferroptosisHT22 mouse hippocampal neuronal cells0.45 µM, 0.076 µM, 0.14 µMAjuga forrestii[1]
Compound 7 (from A. campylantha)Anti-ferroptosisHT22 mouse hippocampal neuronal cells10 µMAjuga campylantha

Experimental Methodologies

The isolation and characterization of this compound from various Ajuga species generally follow established phytochemical procedures. While detailed protocols are specific to each publication, a general workflow can be outlined.

General Isolation and Elucidation Workflow

G plant_material Plant Material (e.g., Ajuga forrestii) extraction Extraction (e.g., with ethanol) plant_material->extraction fractionation Activity-Guided Fractionation extraction->fractionation isolation Isolation of Compounds (e.g., HPLC) fractionation->isolation ajugamarin_f4 This compound isolation->ajugamarin_f4 structure_elucidation Structure Elucidation (HRESIMS, 1D/2D NMR, X-ray diffraction) ajugamarin_f4->structure_elucidation bioassays Biological Assays (e.g., Anti-ferroptosis) ajugamarin_f4->bioassays

General workflow for isolation and testing of this compound.

The structures of this compound and other isolated compounds are typically elucidated using a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction analysis.

Anti-Ferroptosis Activity Assessment

The anti-ferroptosis activity of this compound and related compounds is commonly evaluated in HT22 mouse hippocampal neuronal cells. The general experimental process is depicted below.

G ht22_cells HT22 Mouse Hippocampal Neuronal Cells induce_ferroptosis Induce Ferroptosis (e.g., with RSL3) ht22_cells->induce_ferroptosis treatment Treatment with This compound or other compounds induce_ferroptosis->treatment measure_ros Measure Lipid and Cytosolic ROS Accumulation treatment->measure_ros measure_ptgs2 Measure PTGS2 mRNA Expression treatment->measure_ptgs2 evaluate_inhibition Evaluate Inhibition of Ferroptosis measure_ros->evaluate_inhibition measure_ptgs2->evaluate_inhibition

Workflow for assessing anti-ferroptosis activity.

In these assays, ferroptosis is induced in HT22 cells using an agent like RSL3. The protective effect of the tested compounds is then quantified by measuring key markers of ferroptosis, such as the accumulation of lipid and cytosolic reactive oxygen species (ROS) and the expression of the ferroptosis marker gene PTGS2.

Signaling Pathways

While the precise mechanism of action for this compound is not detailed in the provided abstracts, some related compounds have been shown to exert their anti-ferroptosis effects through specific signaling pathways. For example, a compound referred to as ADC was found to prevent ferroptosis by scavenging free radicals and activating the NRF2-antioxidant response elements (AREs) pathway.

G adc ADC (Ferroptosis Inhibitor) scavenge_ros Scavenging of Free Radicals adc->scavenge_ros nrf2 NRF2 Activation adc->nrf2 inhibit_ferroptosis Inhibition of Ferroptosis scavenge_ros->inhibit_ferroptosis are Antioxidant Response Elements (AREs) nrf2->are antioxidant_genes Expression of Antioxidant Genes are->antioxidant_genes antioxidant_genes->inhibit_ferroptosis

Proposed anti-ferroptosis pathway for a related compound.

Conclusion

The available research consistently identifies this compound as a naturally occurring neo-clerodane diterpenoid within the Ajuga genus. While a dedicated independent validation study of its initial discovery and characterization was not found, subsequent isolations and biological evaluations by different research groups provide a comparative basis for its potential. The compound exhibits promising bioactivities, particularly in the context of ferroptosis inhibition. However, further research is required to elucidate its precise mechanism of action and to establish a more comprehensive quantitative profile of its effects. The methodologies for its isolation and the assessment of its biological activities are well-established within the field of natural product chemistry.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Ajugamarin F4

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to obtain the official Material Safety Data Sheet (MSDS) from the supplier, ChemFaces, before commencing any work with Ajugamarin F4. [1]

Personal Protective Equipment (PPE)

Due to the potential cytotoxic and hepatotoxic nature of neo-clerodane diterpenoids, a comprehensive PPE protocol is essential to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.

PPE Category Specification Purpose
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols.
Body Protection A disposable, solid-front, back-closing gown made of a low-permeability fabric.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form to avoid inhalation of aerosolized particles. Work should be conducted in a certified chemical fume hood or biological safety cabinet.Minimizes inhalation exposure to the compound.

Operational Plan: Handling and Preparation

Safe handling practices are critical to prevent accidental exposure and contamination. The following step-by-step guidance should be followed when working with this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Don appropriate PPE prep2 Prepare designated work area in a certified chemical fume hood prep1->prep2 prep3 Verify emergency equipment (spill kit, eyewash station) is accessible prep2->prep3 handling1 Carefully weigh the required amount of this compound prep3->handling1 handling2 Dissolve in an appropriate solvent as per experimental protocol handling1->handling2 handling3 Clearly label all containers with the compound name and concentration handling2->handling3 cleanup1 Decontaminate all surfaces and equipment with an appropriate cleaning agent handling3->cleanup1 cleanup2 Doff PPE in the correct order to avoid self-contamination cleanup1->cleanup2 cleanup3 Dispose of all contaminated materials in designated hazardous waste containers cleanup2->cleanup3

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations for chemical waste disposal.
Contaminated Labware (e.g., pipette tips, vials) Place in a designated, puncture-resistant hazardous waste container.
Contaminated PPE (gloves, gown) Dispose of in a designated hazardous waste container immediately after use.
Liquid Waste (solutions containing this compound) Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is necessary.

Exposure Type Immediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with absorbent material from a chemical spill kit. Wear appropriate PPE during cleanup. For large spills, contact your institution's environmental health and safety department immediately.

Logical Relationship for PPE Selection

compound This compound (neo-clerodane diterpenoid) hazard1 Potential Cytotoxicity compound->hazard1 hazard2 Potential Hepatotoxicity compound->hazard2 route1 Inhalation (powder) hazard1->route1 route2 Dermal Contact hazard1->route2 route3 Eye Contact hazard1->route3 hazard2->route2 hazard2->route3 ppe1 Respirator (N95 or higher) + Fume Hood route1->ppe1 ppe2 Chemo-rated Gloves (double-gloving) route2->ppe2 ppe3 Disposable Gown route2->ppe3 ppe4 Chemical Splash Goggles/ Face Shield route3->ppe4

Caption: Decision-making process for selecting appropriate PPE based on the potential hazards and routes of exposure for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ajugamarin F4
Reactant of Route 2
Reactant of Route 2
Ajugamarin F4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.